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  • Product: Fmoc-Tyr(HPO3Bzl)-OH
  • CAS: 191348-16-0

Core Science & Biosynthesis

Foundational

Fmoc-Tyr(HPO3Bzl)-OH in Solid-Phase Peptide Synthesis: A Comprehensive Technical Guide

Executive Summary The synthesis of phosphopeptides is a critical capability in modern drug discovery, enabling the study of protein-tyrosine kinases (PTKs), phosphatases (PTPs), and cellular signaling pathways. Fmoc-Tyr(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of phosphopeptides is a critical capability in modern drug discovery, enabling the study of protein-tyrosine kinases (PTKs), phosphatases (PTPs), and cellular signaling pathways. Fmoc-Tyr(HPO3Bzl)-OH (CAS: 191348-16-0) has emerged as the premier building block for incorporating phosphotyrosine residues into synthetic peptides via Fmoc solid-phase peptide synthesis (SPPS)[1]. By utilizing a monobenzyl-protected phosphate group, this derivative elegantly bypasses the severe side reactions associated with unprotected or fully protected phosphate esters, ensuring high-fidelity peptide assembly[2].

This technical whitepaper provides an in-depth analysis of the chemical structure, mechanistic advantages, and validated experimental protocols for utilizing Fmoc-Tyr(HPO3Bzl)-OH in peptide synthesis.

Chemical Identity & Structural Properties

Fmoc-Tyr(HPO3Bzl)-OH, systematically known as N-α-Fmoc-O-benzyl-L-phosphotyrosine, is a highly specialized amino acid derivative[3]. Its structure consists of three functional domains critical for SPPS:

  • Fmoc Group : Protects the α -amino group, allowing for iterative peptide chain elongation under basic deprotection conditions.

  • Free Carboxylic Acid : Serves as the activation site for coupling to the resin-bound peptide's N-terminus.

  • Monobenzyl Phosphate Ester : Protects the reactive phenolic hydroxyl of the tyrosine side chain while maintaining one acidic proton.

Table 1: Physicochemical Profile

To ensure reproducibility in stoichiometric calculations, researchers must rely on the precise physicochemical properties of the compound[1][3].

PropertySpecification
Chemical Name N-α-Fmoc-O-benzyl-L-phosphotyrosine
Synonyms Fmoc-Tyr(PO(OBzl)OH)-OH; Fmoc-O-benzylphospho-L-tyrosine
CAS Number 191348-16-0
Molecular Formula C31H28NO8P
Molecular Weight 573.53 g/mol
Appearance White to off-white powder
Solubility Clearly soluble in DMF, DMSO, and Dichloromethane
Purity Standard 95.0% (HPLC)

Mechanistic Rationale: The Monobenzyl Advantage

The selection of Fmoc-Tyr(HPO3Bzl)-OH over other phosphotyrosine derivatives is driven by strict chemical causality. During SPPS, the phosphate group must survive repeated cycles of basic Fmoc deprotection (20% piperidine) and ultimately be cleaved during the final acidic resin detachment[4].

  • Unprotected Phosphates (-PO3H2) : While cost-effective, unprotected phosphate groups actively participate in the activation step, leading to the formation of pyrophosphates and cross-linked byproducts. This drastically reduces coupling yields[2].

  • Dibenzyl Phosphates (-PO3Bzl2) : Fully protected phosphates are sterically hindered. More critically, they are highly susceptible to piperidine-induced β -elimination during Fmoc removal, which destroys the phosphotyrosine residue[5].

  • Monobenzyl Phosphates (-HPO3Bzl) : The monobenzyl strategy provides the optimal chemical balance. The remaining acidic proton on the phosphate group deprotonates during piperidine treatment, forming a stable salt that electronically inhibits β -elimination[4]. Furthermore, the single benzyl group is easily cleaved by standard Trifluoroacetic acid (TFA) cocktails[2].

Protection_Strategies Root Phosphotyrosine Protection Strategies Unprotected Unprotected (-PO3H2) Root->Unprotected Dibenzyl Dibenzyl (-PO3Bzl2) Root->Dibenzyl Monobenzyl Monobenzyl (-HPO3Bzl) Root->Monobenzyl Issue1 Pyrophosphate formation Low coupling yield Unprotected->Issue1 Issue2 Steric hindrance Prone to β-elimination Dibenzyl->Issue2 Benefit No pyrophosphate Stable to piperidine TFA-cleavable Monobenzyl->Benefit

Caption: Logical comparison of phosphotyrosine protection strategies in Fmoc SPPS.

Experimental Protocol: High-Efficiency Coupling & Cleavage

Because the monobenzyl phosphate group contains an acidic proton, it will consume a portion of the basic additives (e.g., DIPEA) used during coupling[2]. Standard protocols must be modified to prevent incomplete activation. The following methodology is designed as a self-validating system , ensuring that each step is verified before progression.

Phase 1: Activation and Coupling
  • Resin Preparation : Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 15 minutes.

  • Reagent Preparation : In a separate vial, dissolve 5 equivalents of Fmoc-Tyr(HPO3Bzl)-OH and 5 equivalents of a uronium-based coupling reagent (HATU or HCTU) in a minimal volume of DMF[2].

  • Base Addition (Critical Step) : Add 15 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture.

    • Causality: The standard 2-to-3-fold excess of DIPEA is insufficient because the acidic phosphate proton neutralizes the base, forming a piperidide salt. A 15-fold excess ensures complete activation of the carboxylic acid and maintains the necessary basic environment[2].

  • Coupling : Immediately transfer the activated mixture to the resin. Agitate for 1 to 2 hours at room temperature.

  • System Validation (Kaiser Test) : Perform a Kaiser (ninhydrin) test.

    • Negative (Yellow): Coupling is complete. Proceed to washing.

    • Positive (Blue): Coupling is incomplete. Perform a double-coupling using a different activator (e.g., PyBOP/DIPEA) to overcome sequence-specific steric hindrance.

Phase 2: Global Deprotection and Cleavage
  • Washing : Wash the resin thoroughly with DMF (3x) followed by Dichloromethane (DCM) (3x) to remove all residual DMF.

  • Cleavage Cocktail : Prepare a highly scavenged TFA cocktail, such as Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) or TFA/TIS/H2O (95:2.5:2.5)[6][7].

  • Reaction : Incubate the resin with the cleavage cocktail for 2.5 to 3 hours at room temperature.

    • Causality: This extended acidic treatment simultaneously cleaves the peptide from the solid support, removes all standard side-chain protecting groups, and quantitatively cleaves the benzyl ester from the phosphate group, yielding the free phosphotyrosine residue[4].

  • Precipitation : Filter the resin and precipitate the crude phosphopeptide in ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

SPPS_Workflow N1 Peptide-Resin (Free N-terminus) N2 Activation of Fmoc-Tyr(HPO3Bzl)-OH (5 eq. AA, 5 eq. HATU, 15 eq. DIPEA) N1->N2 N3 Coupling Reaction (1-2 hours at RT) N2->N3 N4 Validation & Washing (Kaiser Test -> DMF/DCM Wash) N3->N4 N5 Fmoc Deprotection (20% Piperidine in DMF) N4->N5 Repeat for next AA N6 Global Cleavage & Deprotection (TFA / Scavengers, 2.5-3 hrs) N5->N6 Sequence Complete N7 Purified Phosphotyrosine Peptide (Free PO3H2) N6->N7

Caption: Step-by-step SPPS workflow for incorporating Fmoc-Tyr(HPO3Bzl)-OH.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized phosphopeptide, analytical validation via RP-HPLC and ESI-MS (Electrospray Ionization Mass Spectrometry) is mandatory.

  • Mass Shift Verification : A successfully incorporated and deprotected phosphotyrosine residue will result in a mass shift of +80 Da relative to the unphosphorylated tyrosine peptide (addition of HPO3​ minus H ).

  • Troubleshooting Benzyl Reattachment : During TFA cleavage, the liberated benzyl cation can act as a powerful electrophile and reattach to electron-rich residues (e.g., Tryptophan or Methionine)[4]. If MS analysis shows a +90 Da adduct (mass of benzyl group), the cleavage step failed to properly scavenge the cation. Solution: Increase the concentration of nucleophilic scavengers (e.g., Triisopropylsilane (TIS) or phenol) in the cleavage cocktail and strictly avoid heating the cleavage reaction above room temperature[4][7].

References

  • Title: N-Fmoc-O-benzyl-L-phosphotyrosine, CAS No. 191348-16-0 Source: iChemical URL:[Link]

  • Title: Novabiochem®: Fmoc-Tyr(PO(OBzl)OH)-OH Protocol Guide Source: Sigma-Aldrich (Novabiochem) URL: [Link]

  • Title: Coupling method for peptide synthesis at elevated temperatures (US9969769B2)
  • Title: The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis Source: ResearchGate URL:[Link]

  • Title: Introduction to peptide synthesis Source: ResearchGate URL:[Link]

  • Title: Synthesis of Phosphopeptides in the Fmoc Mode Source: ResearchGate URL:[Link]

Sources

Exploratory

Fmoc-Tyr(HPO3Bzl)-OH (CAS 191348-16-0): A Definitive Guide to Phosphotyrosine Peptide Synthesis

Executive Summary The synthesis of phosphorylated peptides is a critical capability in modern drug development and biochemical research, enabling the study of signal transduction, kinase activity, and protein-protein int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of phosphorylated peptides is a critical capability in modern drug development and biochemical research, enabling the study of signal transduction, kinase activity, and protein-protein interactions. Fmoc-Tyr(HPO3Bzl)-OH (CAS 191348-16-0) has emerged as the gold-standard building block for introducing phosphotyrosine (pTyr) residues during Solid-Phase Peptide Synthesis (SPPS)[1].

Unlike post-synthetic phosphorylation—which suffers from poor regioselectivity and low yields—incorporating a pre-phosphorylated, appropriately protected amino acid ensures absolute sequence fidelity. This whitepaper explores the mechanistic rationale, physicochemical properties, and validated protocols for utilizing Fmoc-Tyr(HPO3Bzl)-OH in complex peptide assembly.

Chemical Identity & Quantitative Data

To successfully integrate this building block into automated or manual SPPS workflows, researchers must account for its specific structural and physical properties[2].

Table 1: Physicochemical Properties of Fmoc-Tyr(HPO3Bzl)-OH

PropertySpecification
CAS Number 191348-16-0
Chemical Name N-α-Fmoc-O-benzyl-L-phosphotyrosine
Molecular Formula C31H28NO8P
Molecular Weight 573.54 g/mol
Appearance White to off-white powder
Solubility Highly soluble in DMF, NMP, and DMSO
Storage Temperature -20 °C (Desiccated)

Mechanistic Rationale: The Monobenzyl Advantage

The selection of the phosphate protecting group is the most critical decision in phosphopeptide synthesis. The monobenzyl protection strategy of Fmoc-Tyr(HPO3Bzl)-OH offers a perfectly balanced orthogonality that outperforms both unprotected and fully protected alternatives[3].

Why Not Unprotected or Dibenzyl?
  • Unprotected Phosphates (e.g., Fmoc-Tyr(PO3H2)-OH): While they eliminate the need for final phosphate deprotection, free phosphates are highly prone to forming pyrophosphates between adjacent residues during activation. They also suffer from poor solubility in standard SPPS solvents and sluggish coupling kinetics[3].

  • Fully Protected Phosphotriesters (e.g., Dibenzyl): While they couple smoothly without consuming extra reagents, phosphotriesters are susceptible to piperidine-induced degradation during standard Fmoc deprotection cycles. Furthermore, the removal of two benzyl groups during final cleavage is often incomplete, leading to heterogeneous product mixtures[3].

The Monobenzyl Mechanism

Fmoc-Tyr(HPO3Bzl)-OH utilizes a single benzyl group. The remaining acidic phosphate proton ( −OH ) plays a paradoxical but highly beneficial role. Under the basic conditions of Fmoc deprotection (20% piperidine), the acidic phosphate proton is deprotonated. This localized negative charge actively inhibits the abstraction of the amino acid's α -proton, thereby suppressing unwanted β -elimination side reactions[4].

The Stoichiometric Caveat: Because the phosphate is acidic, it forms a salt with the piperidine counterion or coupling bases (like DIPEA). This counterion can consume the activated amino acid derivative. Causality in Protocol Design: To overcome this, researchers must use at least one additional equivalent of the Fmoc-Tyr(HPO3Bzl)-OH building block and coupling activator compared to standard amino acids[3].

Experimental Workflows & Validated Protocols

The following protocol represents a self-validating system for the incorporation of Fmoc-Tyr(HPO3Bzl)-OH, ensuring high coupling efficiency and complete deprotection.

SPPS_Workflow Resin Peptidyl-Resin (Free N-terminus) Coupling Coupling Phase Fmoc-Tyr(HPO3Bzl)-OH + Activator (Requires extra eq. for acidic proton) Resin->Coupling Washing Washing (DMF/DCM) Coupling->Washing Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing->Deprotection Cleavage Global Cleavage (TFA/TIPS/H2O) Simultaneous Bzl removal Deprotection->Cleavage Product Free Phosphotyrosine Peptide Cleavage->Product

Workflow for SPPS using Fmoc-Tyr(HPO3Bzl)-OH, highlighting the global cleavage step.
Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Swell the peptidyl-resin (containing the sequence up to the pTyr insertion point) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Drain the solvent completely.

Step 2: Coupling of Fmoc-Tyr(HPO3Bzl)-OH Note: Standard couplings typically use 3-4 equivalents. For this building block, 4-5 equivalents are mandatory to compensate for the acidic proton.

  • Dissolve 5 equivalents of Fmoc-Tyr(HPO3Bzl)-OH and 5 equivalents of HBTU (or DIC/Oxyma) in minimal DMF.

  • Add 10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Add the activated mixture to the resin and agitate at room temperature for 90 to 120 minutes (extended coupling time is recommended due to steric bulk)[5].

  • Wash the resin thoroughly with DMF (4 × 1 min) and DCM (4 × 1 min).

Step 3: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes[5].

  • The released dibenzofulvene is scavenged by the excess piperidine, preventing reattachment[4].

  • Wash extensively with DMF to remove all traces of base.

Step 4: Global Cleavage and Benzyl Deprotection The benzyl group on the phosphate is specifically designed to be cleaved simultaneously with the peptide from the resin using strong acidolysis[6].

  • Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Water in a ratio of 95:2.5:2.5 (v/v)[6].

  • Add 4 mL of the cocktail per 100 μ mol of resin and agitate for 2 to 3 hours at room temperature.

    • Mechanistic Insight: TFA protonates the benzyl ether, generating a stabilized benzylic carbocation and releasing the free phosphate. TIPS acts as a critical carbocation scavenger, quenching the reactive benzyl cations before they can alkylate electron-rich residues like Tryptophan or Methionine[7].

  • Filter the resin, precipitate the cleaved peptide in cold diethyl ether, and centrifuge to isolate the crude phosphopeptide.

Quality Control & Troubleshooting (Mass Spectrometry)

To validate the success of the synthesis, analyze the crude peptide via LC-MS.

Table 2: Diagnostic Mass Shifts for Troubleshooting

ObservationMass Shift ( Δ Da)Root CauseCorrective Action
Target Product +80 Da (vs. unphosphorylated)Successful incorporation and cleavage.Proceed to preparative HPLC.
Incomplete Cleavage +170 Da (+80 PO3 + 90 Bzl)Benzyl group failed to cleave completely.Extend TFA cleavage time; ensure fresh TFA is used.
Alkylation Adduct Target + 90 DaBenzyl carbocation alkylated a Trp/Met residue.Increase TIPS concentration in the cleavage cocktail.

Biological Application: Modeling RTK Signaling

The primary application of peptides synthesized with Fmoc-Tyr(HPO3Bzl)-OH is the study of Receptor Tyrosine Kinase (RTK) signaling pathways. Upon ligand binding, RTKs auto-phosphorylate specific intracellular tyrosine residues. These pTyr motifs serve as high-affinity docking sites for downstream effector proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.

By synthesizing specific pTyr-containing peptide fragments, researchers can map binding affinities, develop competitive inhibitors, or create antigens for phospho-specific antibody generation.

RTK_Signaling Ligand Ligand Binding RTK Receptor Tyrosine Kinase (Dimerization) Ligand->RTK pTyr Autophosphorylation (pTyr Generation) RTK->pTyr SH2 SH2 Domain Proteins (Grb2, PI3K) pTyr->SH2 Downstream Cellular Response (Proliferation/Survival) SH2->Downstream

Role of phosphotyrosine in Receptor Tyrosine Kinase (RTK) signaling and SH2 recruitment.

Conclusion

Fmoc-Tyr(HPO3Bzl)-OH remains an indispensable tool for the modern peptide chemist. By understanding the underlying chemical mechanics—specifically the stoichiometric requirements dictated by the acidic phosphate proton and the carbocation scavenging required during TFA cleavage—researchers can reliably synthesize high-purity phosphopeptides to drive forward structural biology and targeted drug discovery.

References

  • AAPPTec. "Fmoc-Tyr(HPO3Bzl)-OH [191348-16-0]." Available at: [Link]

  • National Institutes of Health (PMC). "Advances in Fmoc solid‐phase peptide synthesis." Available at:[Link]

  • ACS Publications. "A Chemical Mechanistic Path Leads the Way to Cellular Argpyrimidine." Available at: [Link]

  • Peptide Chemistry. "Fmoc Cleavage: Mechanism and Best Practices in SPPS." Available at: [Link]

  • Peptide Chemistry. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." Available at:[Link]

Sources

Foundational

Key features of Fmoc protected phosphotyrosine

Mastering Phosphotyrosine Incorporation in Fmoc-SPPS: A Technical Guide to Building Blocks and Workflows Introduction Protein tyrosine phosphorylation is a critical post-translational modification (PTM) that regulates fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Mastering Phosphotyrosine Incorporation in Fmoc-SPPS: A Technical Guide to Building Blocks and Workflows

Introduction

Protein tyrosine phosphorylation is a critical post-translational modification (PTM) that regulates fundamental cellular processes, including proliferation, differentiation, and metabolism. Phosphotyrosine (pY) residues serve as high-affinity docking sites for proteins containing Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains. Consequently, synthetic phosphopeptides are indispensable tools for probing receptor tyrosine kinase (RTK) signaling pathways, developing protein tyrosine phosphatase (PTP) inhibitors, and designing targeted therapeutics[1].

Historically, synthesizing pY-containing peptides relied on post-synthetic "global" phosphorylation of unprotected tyrosine residues. However, this approach often yielded incomplete phosphorylation and complex side reactions[1]. The advent of pre-phosphorylated Fmoc-protected building blocks revolutionized Solid-Phase Peptide Synthesis (SPPS), enabling the precise, sequence-specific incorporation of pY residues[2].

TK_Pathway Ligand Ligand (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds AutoPhos Autophosphorylation (pY Generation) Receptor->AutoPhos Activation SH2 SH2/PTB Domain Proteins AutoPhos->SH2 Recruits via pY Downstream Downstream Signaling SH2->Downstream Cascades

Caption: Simplified RTK signaling pathway illustrating the critical role of pY in recruiting SH2 domain proteins.

The Chemical Challenge: Evaluating Fmoc-Protected pY Derivatives

The incorporation of phosphotyrosine during Fmoc-SPPS presents unique chemical challenges. The choice of building block dictates the coupling efficiency, the extent of side reactions, and the final cleavage strategy.

  • Fmoc-Tyr(PO3H2)-OH (Unprotected Phosphate): This derivative is highly appealing because it eliminates the need for phosphate deprotection during the final cleavage step. However, it is prone to a severe side reaction: intramolecular pyrophosphate formation [3]. As elucidated by, when synthesizing peptides with adjacent pY residues, the unprotected phosphate oxygen can attack the activated carboxylate of the incoming amino acid, forming a stable pyrophosphate linkage instead of the desired peptide bond[4]. This necessitates highly optimized coupling conditions.

  • Fmoc-Tyr(PO(OBzl)OH)-OH (Monobenzyl Protected): To mitigate pyrophosphate formation, monobenzyl-protected derivatives are frequently employed. The benzyl group sterically and electronically shields the phosphate, preventing nucleophilic attack during activation. Crucially, the monobenzyl group is stable to the 20% piperidine used for iterative Fmoc deprotection, yet it is readily cleaved by standard trifluoroacetic acid (TFA) cocktails during global deprotection[5]. This makes it an excellent building block for sequences containing multiple or adjacent phosphorylation sites.

  • Fmoc-Tyr(PO(NMe2)2)-OH (Phosphodiamidate): For highly complex syntheses where even transient phosphate reactivity is detrimental, phosphodiamidate protection offers extreme stability against piperidine[6]. However, the removal of the NMe2 groups requires highly acidic conditions that may not be compatible with all peptide sequences.

Quantitative Comparison of Key pY Building Blocks

Derivative NameCAS NumberMolecular Weight ( g/mol )Key AdvantagePrimary Limitation
Fmoc-Tyr(PO3H2)-OH 147762-53-6483.41No phosphate deprotection requiredPyrophosphate formation with adjacent pY residues
Fmoc-Tyr(PO(OBzl)OH)-OH 191348-16-0573.53Prevents pyrophosphate formationRequires TFA-mediated benzyl removal
Fmoc-Tyr(PO(NMe2)2)-OH N/A~537.50Extremely stable to piperidineHarsh cleavage conditions required

Experimental Workflows: Step-by-Step Methodology

Protocol: Coupling and Cleavage of Fmoc-Tyr(PO(OBzl)OH)-OH

Rationale: We utilize PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine). PyBOP is highly efficient for sterically hindered building blocks like protected phosphotyrosine, driving the reaction to completion faster than standard carbodiimides, thereby minimizing epimerization.

Step 1: Resin Preparation and Deprotection

  • Swell the peptide-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 20 minutes[7].

  • Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 8 minutes)[7].

  • Wash the resin thoroughly with DMF (5 × 2 minutes) to remove all traces of piperidine. Validation: A positive Kaiser test (dark blue) confirms the presence of free primary amines.

Step 2: Amino Acid Activation and Coupling

  • Dissolve 3.0 equivalents (relative to resin loading) of Fmoc-Tyr(PO(OBzl)OH)-OH and 3.0 equivalents of PyBOP in a minimal volume of DMF.

  • Add 6.0 equivalents of DIPEA to the solution. The mixture will turn slightly yellow, indicating activation. Pre-activate for 2 minutes[7].

  • Add the activated mixture to the resin and agitate gently for 2 hours at room temperature[7].

  • Wash the resin with DMF (5 × 2 minutes). Validation: A negative Kaiser test (yellow/colorless) confirms complete coupling. If positive, perform a second coupling cycle before proceeding.

Step 3: Cleavage and Global Deprotection

  • Following the completion of the peptide sequence, perform a final Fmoc deprotection and wash the resin with Dichloromethane (DCM)[7]. Dry the resin under a vacuum.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% Water (H2O)[8]. Rationale: TIPS acts as a scavenger to trap the benzyl carbocations released from the phosphate group, preventing re-alkylation of electron-rich residues (e.g., Trp, Met).

  • Incubate the resin in the cleavage cocktail for 2.5 to 3 hours at room temperature[8].

  • Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

SPPS_Workflow Resin Solid Support (Resin) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Wash1 DMF Wash & Kaiser Test Deprotect->Wash1 Activate Activation (Fmoc-Tyr(PO(OBzl)OH)-OH + PyBOP/DIPEA) Wash1->Activate Couple Coupling Reaction (2 Hours) Activate->Couple Wash2 DMF Wash & Kaiser Test Couple->Wash2 Wash2->Deprotect Repeat for next AA Cleavage Cleavage & Deprotection (TFA / TIPS / H2O) Wash2->Cleavage Sequence Complete Purify HPLC Purification & LC-MS Validation Cleavage->Purify

Caption: Iterative SPPS workflow highlighting the integration of Fmoc-Tyr(PO(OBzl)OH)-OH and self-validating steps.

Conclusion

The synthesis of phosphotyrosine-containing peptides demands a nuanced understanding of protecting group chemistry. While Fmoc-Tyr(PO3H2)-OH offers a direct route, its susceptibility to pyrophosphate formation makes Fmoc-Tyr(PO(OBzl)OH)-OH the superior choice for complex sequences. By employing optimized coupling reagents like PyBOP and robust carbocation scavenging during TFA cleavage, researchers can achieve high-purity synthetic phosphopeptides, accelerating downstream biological assays and drug discovery efforts.

References

  • Title: Resolving Sulfation Posttranslational Modifications on a Peptide Hormone using Nanopores Source: ACS Nano URL: [Link]

Sources

Exploratory

Fmoc-Tyr(HPO3Bzl)-OH: A Comprehensive Guide to Stability, Storage, and SPPS Integration

Executive Summary Fmoc-Tyr(HPO3Bzl)-OH (N-α-Fmoc-O-benzyl-L-phosphotyrosine) is a highly specialized amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) to construct phosphotyrosine-containing peptides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fmoc-Tyr(HPO3Bzl)-OH (N-α-Fmoc-O-benzyl-L-phosphotyrosine) is a highly specialized amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) to construct phosphotyrosine-containing peptides. These peptides are essential tools for mapping cell signaling pathways, particularly involving protein-tyrosine kinases (PTKs) and phosphatases (PTPs). Due to the delicate chemical balance of its partially protected monobenzyl phosphate ester, this reagent requires rigorous environmental controls and optimized coupling strategies. This whitepaper details the mechanistic stability, storage imperatives, and self-validating protocols required to maximize synthetic yields.

Chemical Profile and Mechanistic Stability

The structural architecture of Fmoc-Tyr(HPO3Bzl)-OH is intentionally designed to balance stability during iterative peptide chain elongation with the necessity for quantitative deprotection during final acidic cleavage.

The Monobenzyl Ester Advantage

Fully protected phosphate triesters undergo rapid β-elimination when exposed to the basic conditions of Fmoc removal (e.g., 20% piperidine). By employing a monobenzyl ester, the phosphate group remains acidic. During base exposure, this phosphate is deprotonated to form a negatively charged species, which electrostatically repels further base attack and strongly inhibits the deprotonation of the α-proton .

Resistance to β-Elimination

A critical distinction must be made between phosphotyrosine and aliphatic phospho-amino acids. Phosphoserine derivatives, such as Fmoc-Ser(PO3Bzl,H)-OH, are highly susceptible to piperidine-induced β-elimination, forming dehydroalanine intermediates that subsequently react to form 3-(1-piperidinyl)alanyl byproducts . Conversely, Fmoc-Tyr(HPO3Bzl)-OH is protected by its stable aromatic ring, rendering the β-elimination pathway thermodynamically unfavorable and ensuring backbone integrity throughout SPPS.

The Piperidinium Salt Challenge

While the acidic phosphate prevents degradation, it introduces a synthetic hurdle. The phosphate hydroxyl readily forms a stable salt with piperidine during Fmoc deprotection. If this salt is not neutralized, it acts as an acid sink during the next coupling cycle, severely reducing the activation efficiency of uronium-based reagents (like HATU) and leading to sluggish coupling .

Reactivity A Fmoc-Tyr(HPO3Bzl)-OH B 20% Piperidine/DMF A->B Deprotection C Piperidinium Phosphate Salt B->C Acid-Base Reaction D β-Elimination Pathway B->D Blocked (Aromatic Ring) E Stable Peptide Chain C->E HATU/DIPEA Coupling

Fig 1. Reactivity pathways of Fmoc-Tyr(HPO3Bzl)-OH during SPPS deprotection and coupling.

Storage Conditions and Shelf-Life Management

Fmoc-Tyr(HPO3Bzl)-OH is highly hygroscopic and susceptible to both thermal and hydrolytic degradation. Strict adherence to storage parameters is non-negotiable for maintaining a functional reagent.

Quantitative Data Summary: Stability & Handling Parameters
ParameterSpecification / RecommendationMechanistic Rationale
Long-Term Storage -20°C, Desiccated, DarkPrevents ambient thermal hydrolysis of the benzyl ester and Fmoc degradation .
Working Temperature Equilibrate to 20-25°C before openingPrevents atmospheric moisture condensation on the hygroscopic powder.
Coupling Reagent HATU or HCTU (5 eq)Overcomes steric hindrance and electrostatic repulsion of the phosphate group.
Base (DIPEA) 10–15 eqNeutralizes piperidinium salts formed during prior deprotection steps.
Final Cleavage 95% TFA / ScavengersSimultaneously cleaves the peptide from the resin and removes the benzyl group.

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol 1: Reagent Preparation and Storage Workflow

Causality Focus: Preventing hydrolytic degradation via moisture control.

  • Receipt and Desiccation: Upon receipt, immediately transfer the primary vial into a secondary container filled with indicating silica gel. Store at -20°C.

  • Equilibration (Critical Checkpoint): Before use, remove the desiccated container from the freezer and allow it to sit at room temperature for 1 to 2 hours .

    • Why? Opening a -20°C vial at room temperature causes instantaneous condensation of atmospheric moisture into the powder. This water will react with and destroy coupling reagents (e.g., HATU) in subsequent steps, plummeting yields.

  • Aliquoting: For high-throughput labs, divide the bulk powder into single-use aliquots inside a dry-box. This prevents repeated freeze-thaw cycles, which are the primary cause of batch degradation over time.

  • Validation of Reagent Integrity: Before committing an older batch to a complex SPPS run, validate its integrity via LC-MS. The mass must match 573.5 g/mol . The presence of peaks at 351.3 g/mol (Fmoc cleavage) or 483.4 g/mol (debenzylation) indicates critical degradation.

Storage A Receipt of Reagent B Aliquoting (Dry Environment) A->B C Long-Term Storage (-20°C) Desiccated & Dark B->C Prevent Freeze-Thaw D Equilibrate to Room Temp (1-2 Hours) C->D Preparation for SPPS E Open & Weigh D->E Prevent Condensation F Dissolve in DMF/HATU E->F Immediate Use

Fig 2. Optimal storage and handling workflow to prevent hydrolysis and ensure reagent integrity.

Protocol 2: Optimized Coupling Strategy

Causality Focus: Overcoming electrostatic repulsion and salt formation.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the nascent peptide chain is fully deprotected using 20% piperidine in DMF. Wash thoroughly with DMF (5 × 1 min).

  • Activation Mixture: In a dry vial, dissolve Fmoc-Tyr(HPO3Bzl)-OH (5 equivalents relative to resin loading) and HATU (5 equivalents) in a minimal volume of anhydrous DMF.

  • Base Addition (Critical Checkpoint): Add DIPEA (15 equivalents ) to the activation mixture.

    • Why? The massive excess of DIPEA is mandatory. The partially protected phosphate group acts as an acid sink. If only standard 2-3 equivalents of base are used, the phosphate will protonate the base, leaving the uronium coupling reagent under-activated. A 15-fold excess ensures the microenvironment remains basic enough for rapid O-to-N acyl migration.

  • Coupling: Immediately transfer the activated mixture to the peptide resin. Agitate for 1.5 to 2 hours at room temperature.

  • Self-Validation: Perform a Kaiser test. A negative result (yellow) validates complete acylation. A positive result (blue) indicates incomplete coupling; immediately drain the reagents and perform a double-coupling cycle with fresh reagents rather than extending the reaction time indefinitely.

References

  • Title: Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis Source: ResearchGate URL: [Link]

  • Title: Fmoc-Tyr(HPO3Bzl)-OH Product Information & Safety Data Source: AAPPTec URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Validation of Phosphopeptides for Cell Signaling Interrogation

Introduction & Biological Context Protein phosphorylation is the central regulatory mechanism of cellular signal transduction. Reversible phosphorylation dictates the activation state of kinases and creates high-affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Protein phosphorylation is the central regulatory mechanism of cellular signal transduction. Reversible phosphorylation dictates the activation state of kinases and creates high-affinity docking sites for specialized protein domains, such as SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains[1]. To map these complex networks, synthetic phosphopeptides act as indispensable molecular probes. They are routinely deployed as baits in pull-down assays, as highly specific substrates for kinase activity profiling, and as structural ligands for X-ray crystallography.

Signaling RTK Receptor Tyrosine Kinase (Activated) pY Phosphotyrosine (pY) Docking Site RTK->pY Autophosphorylation SH2 SH2 Domain Protein (e.g., PI3K, Grb2) pY->SH2 Endogenous Recruitment Downstream Downstream Effectors (AKT, MAPK) SH2->Downstream Signal Transduction Probe Synthetic Phosphopeptide (Biotinylated Probe) Probe->SH2 Competitive Isolation (Pull-down Assay)

Fig 1: RTK signaling cascade and competitive interception using synthetic phosphopeptide probes.

Strategic Design: The Causality of Phosphopeptide Synthesis

Synthesizing phosphopeptides presents a unique chemical challenge due to the high lability of the phosphate group. Historically, researchers relied on "global phosphorylation," where a fully synthesized, resin-bound peptide was phosphorylated post-assembly. However, this approach suffers from poor regioselectivity and low yields when multiple hydroxyl-containing amino acids are present[2].

The modern gold standard is the Building Block Approach utilizing Fmoc Solid-Phase Peptide Synthesis (SPPS). In this methodology, pre-phosphorylated, properly protected amino acids (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) are incorporated sequentially into the growing peptide chain. The choice of the monobenzyl (OBzl) protecting group is a calculated decision: it effectively masks the phosphate oxygen to prevent unwanted phosphoramidite formation during coupling, yet it remains highly sensitive to the final Trifluoroacetic Acid (TFA) cleavage cocktail, allowing simultaneous global deprotection and resin cleavage[3].

Table 1: Quantitative Comparison of Phosphorylation Strategies

Synthesis StrategyOverall Yield (%) β -Elimination RiskMulti-Phosphorylation CapabilitySequence Limitations
Global Phosphorylation 15 - 30%LowPoorFails with multiple Ser/Thr/Tyr residues
Fmoc Building Block 60 - 85%Moderate (Requires optimization)ExcellentHighly versatile and site-specific

The Threat of β -Elimination and Mitigation Strategies

The Achilles' heel of phosphopeptide SPPS—particularly for phosphoserine (pSer) and phosphothreonine (pThr)—is base-catalyzed β -elimination. During the repeated Fmoc deprotection steps using piperidine, the phosphate group can act as a leaving group. The abstraction of the α -proton leads to the expulsion of the phosphate, converting pSer into a non-functional dehydroalanine (Dha) residue.

Causality-Driven Solution: To mitigate this degradation, the synthesis must minimize base exposure. This is achieved by reducing piperidine concentration, utilizing alternative bases like low-concentration DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)[4], or performing the synthesis at lower temperatures to kinetically disfavor the elimination reaction.

Workflow Resin Solid Support (PEG Resin) Deprot Fmoc Deprotection (Piperidine/DMF) Resin->Deprot Coupling Standard AA Coupling (HATU/DIPEA) Deprot->Coupling Cycle standard AAs Cleavage TFA Cleavage & Global Deprotection Deprot->Cleavage Sequence Complete Coupling->Deprot Phos Phospho-AA Coupling (Monobenzyl Protected) Coupling->Phos Introduce pSer/pThr/pTyr Phos->Deprot MS Validation (ECD/ETD MS/MS) Cleavage->MS Purified Peptide

Fig 2: Step-by-step Fmoc solid-phase synthesis workflow for phosphopeptides and MS validation.

Detailed Protocol 1: Fmoc-SPPS of Phosphopeptides

This protocol is engineered to preserve the integrity of the phosphoester bond throughout the synthesis cycle.

Materials:

  • PEG-based resin (e.g., ChemMatrix)

  • Fmoc-protected amino acids and Fmoc-pTyr(OBzl)-OH / Fmoc-pSer(OBzl)-OH

  • Coupling reagents: HATU and DIPEA

  • Deprotection solution: 20% Piperidine in DMF (or 0.5% DBU for highly sensitive sequences[4])

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of PEG resin in DMF for 30 minutes.

    • Causality: PEG resins maintain optimal solvation and swelling even when the growing peptide chain aggregates, a common issue in highly charged phosphopeptide sequences.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 5 minutes. Wash thoroughly with DMF (5x).

    • Critical Step: Do not exceed 10 minutes of total exposure to prevent premature β -elimination of already incorporated phospho-residues.

  • Standard Amino Acid Coupling: Pre-activate 4 equivalents (eq) of Fmoc-AA-OH with 3.9 eq HATU and 8 eq DIPEA in DMF for 2 minutes. Add to resin and agitate for 45 minutes.

  • Phospho-Amino Acid Incorporation: For the phospho-building block, reduce the equivalents to 2.5 eq to conserve expensive reagents, but extend the coupling time to 90 minutes.

    • Causality: The bulky monobenzyl-protected phosphate group creates significant steric hindrance, requiring prolonged reaction kinetics to achieve >99% coupling efficiency.

  • Cleavage and Global Deprotection: Treat the resin with a chilled cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2​O at 4°C for 3-4 hours.

    • Causality: Performing the final cleavage at 4°C significantly suppresses the acid-catalyzed degradation of the phosphoester bond while still effectively removing side-chain protecting groups.

Table 2: Quantitative Data on Cleavage Cocktails and β -Elimination Rates

Cleavage Cocktail (TFA/Scavengers)TemperatureCleavage Time β -Elimination (%)Target Phosphopeptide Purity (%)
95% TFA, 2.5% TIS, 2.5% H2​O 25°C2 hours12.5%78%
95% TFA, 2.5% TIS, 2.5% H2​O 4°C 4 hours < 2.0% 91%
90% TFA, 5% Thioanisole, 5% EDT25°C2 hours18.0%65%

Protocol 2: Self-Validating System via Advanced Mass Spectrometry

A synthesis protocol is only as reliable as its validation method. Standard Collision-Induced Dissociation (CID) mass spectrometry is fundamentally flawed for phosphopeptide sequencing. CID imparts vibrational energy that preferentially breaks the weakest bond—the phosphoester bond—resulting in a neutral loss of phosphoric acid (-98 Da) and leaving the peptide backbone intact. This precludes the exact localization of the phosphorylation site.

The Solution: Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD).

Step-by-Step MS Validation:

  • Sample Preparation: Desalt the cleaved phosphopeptide using C18 ZipTips and reconstitute in 50% Acetonitrile / 0.1% Formic Acid.

  • Ionization: Inject into a high-resolution mass spectrometer (e.g., Orbitrap) using electrospray ionization (ESI) or MALDI. If using MALDI in negative ion mode, utilize a charge inversion ion/ion reaction to generate multiply charged cations[5].

  • Fragmentation (ECD/ETD): Apply ECD/ETD fragmentation.

    • Causality: These electron-based dissociation methods induce rapid cleavage of the N-C α backbone bonds (generating c and z ions) before vibrational energy can distribute to the labile phosphoester bond.

  • Validation: Confirm the presence of the phosphate group (+80 Da) on the specific Ser/Thr/Tyr residue by analyzing the mass shift in the corresponding c/z fragment ions[5].

Application: Phosphopeptide Pull-Down Assays

Once validated, these peptides are deployed to isolate signaling complexes. By synthesizing a biotinylated version of the phosphopeptide, researchers can immobilize the probe on Streptavidin-coated magnetic beads. Incubating these beads with cell lysates allows the targeted isolation of SH2-domain containing proteins (e.g., PI3K, Grb2). This effectively captures a snapshot of the active signaling interactome, allowing researchers to map previously uncharacterized nodes in kinase-driven pathways[1].

References

  • Source: researchgate.
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: acs.

Sources

Application

Application Note: Overcoming the β-Elimination Bottleneck in the Synthesis of Multiphosphorylated Peptides

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol optimization, and high-throughput automated synthesis of complex multiphosphorylated pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol optimization, and high-throughput automated synthesis of complex multiphosphorylated peptides (MPPs).

Introduction: The Mechanistic Bottleneck of MPPs

Phosphorylation is the most ubiquitous post-translational modification, dictating protein conformation, interaction, and signaling. Because enzymatic phosphorylation often yields heterogeneous mixtures, studying specific signaling pathways (e.g., Tau protein aggregation or Rhodopsin signaling) requires the chemical synthesis of homogeneous multiphosphorylated peptides (MPPs)[1].

While standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) easily yields peptides with up to three isolated phosphosites, synthesizing highly phosphorylated sequences (>4 clustered sites) introduces a severe mechanistic bottleneck[2]. The primary building blocks—such as Fmoc-Ser(HPO₃Bzl)-OH and Fmoc-Thr(HPO₃Bzl)-OH—are highly sterically hindered and carry significant electrostatic repulsion, which drastically reduces coupling efficiency[3].

The Causality of Failure: Steric Hindrance vs. β-Elimination

To force sluggish coupling reactions to completion, chemists traditionally apply elevated temperatures (75°C–90°C) and extended reaction times[4]. However, this introduces a fatal chemical contradiction during the subsequent Fmoc deprotection step.

Under standard basic conditions (e.g., 20% piperidine), the acidic α-proton of the phosphorylated residue is highly susceptible to abstraction. At elevated temperatures, piperidine acts as a catalyst for a β-elimination side reaction , expelling the phosphate group to form dehydroalanine (Dha) or dehydrobutyrine (Dhb)[2]. Therefore, you cannot simply heat the reaction to improve coupling without simultaneously destroying the synthesized phosphosites during deprotection. Overcoming this requires either strict thermal cycling (Manual SPPS) or a fundamental shift in reaction kinetics (Accelerated Automated SPPS)[3].

Strategic Workflows: Manual vs. Automated Synthesis

Approach A: Manual Microwave-Assisted SPPS (Thermal Cycling)

To circumvent β-elimination while ensuring high coupling yields, manual MW-SPPS employs rigorous thermal cycling. Coupling is performed at 75°C to overcome steric hindrance, followed by multiple washing steps to physically cool the resin to room temperature (RT) before applying 20% piperidine for deprotection[3].

  • Mechanistic Insight: β-elimination is kinetically frozen at RT.

  • Limitation: This method is highly labor-intensive, requiring constant user intervention to adjust equivalents and temperatures per cycle. Synthesizing a single complex MPP can take days[2].

Approach B: Accelerated Automated Peptide Synthesis (AMPS)

Recent engineering and chemical breakthroughs have enabled fully automated, high-throughput synthesis of MPPs by replacing piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[2].

  • Mechanistic Insight: DBU is a strong, non-nucleophilic amidine base. Computational Potential Energy Surface (PES) analysis reveals that DBU fundamentally alters the reaction kinetics: the activation energy barrier for Fmoc removal is significantly lower than that for α-proton abstraction[3]. By utilizing a very low concentration of DBU (0.5%) at 90°C with rapid overhead stirring, Fmoc deprotection is completed in seconds—well within a "kinetic window" that closes before β-elimination can initiate[2].

Comparative Data Analysis

The following table summarizes the quantitative operational parameters and outcomes for synthesizing complex MPPs (>4 clustered sites) across different methodologies.

ParameterStandard Automated SPPSManual MW-Assisted SPPSAccelerated Automated SPPS (AMPS)
Max Phosphosites ≤ 3 (Unclustered)> 5 (Clustered)> 5 (Clustered)
Deprotection Base 20% Piperidine20% Piperidine0.5% DBU
Deprotection Temp Room Temp to 75°CRoom Temp (Strict)90°C
Coupling Temp 75°C75°C90°C
Risk of β-elimination High (if heated during deprotection)Low (prevented via cooling steps)Low (prevented via kinetic control)
Throughput / Time Fast (~1 hr/residue)Slow (Days per peptide)Extremely Fast (~10 min/residue)
Yield / Purity Fails for complex MPPsHighModerate to High

Experimental Protocols

To ensure reproducibility, every protocol described below operates as a self-validating system . By tracking specific mass shifts during Quality Control (QC), you can instantly verify whether the mechanistic parameters (temperature/base kinetics) were successfully maintained.

Protocol A: Manual MW-Assisted SPPS for Complex MPPs

Use this protocol when synthesizing a single, highly complex target where maximum crude purity is required, and automated DBU-based systems are unavailable.

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes.

  • Coupling (Heating Phase): Add 5 to 10 equivalents of Fmoc-Ser/Thr(HPO₃Bzl)-OH, activated with HATU/DIEA (1:2 ratio). Apply microwave irradiation to reach 75°C for 10 minutes[3].

  • Thermal Quenching (Critical Step): Wash the resin 5 times with 5 mL of DMF at room temperature. Causality: This rapidly dissipates heat, ensuring the resin is at RT before base introduction.

  • Deprotection (Cooling Phase): Add 20% piperidine in DMF and agitate at RT for 10 minutes without microwave irradiation[3].

  • Cleavage: Treat the resin with a TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours at RT. Do not use microwave heating during cleavage , as acidic cleavage under heat causes the cleaved benzyl protecting groups to reattach to the peptide chain (alkylation)[5].

Protocol B: Accelerated Automated SPPS (AMPS)

Use this protocol for high-throughput library generation of MPPs using an automated flow or fast-stirring synthesizer.

  • Base Optimization: Prepare a deprotection solution of exactly 0.5% DBU in DMF. Causality: Higher concentrations will overcome the kinetic barrier and trigger β-elimination even with DBU[2].

  • Automated Coupling: Deliver 5 equivalents of protected amino acid with DIC/Oxyma activation. Heat to 90°C for 1 to 2 minutes under fast overhead stirring[3].

  • Automated Deprotection: Deliver the 0.5% DBU solution at 90°C for exactly 30 to 60 seconds. Immediately wash with DMF.

  • Cleavage: Standard TFA cleavage at RT for 2 hours.

Validation & Quality Control (Self-Validating System)

Following cleavage and precipitation in cold ether, analyze the crude peptide via LC-MS.

  • Success Indicator: The presence of the expected [M+H]+ mass.

  • Failure Indicator 1 (β-elimination): A distinct mass shift of -98 Da (loss of H₃PO₄) per affected residue indicates that the kinetic window was breached (either the DBU concentration was too high, or the deprotection time was too long).

  • Failure Indicator 2 (Alkylation): A mass shift of +90 Da indicates that the benzyl protecting group reattached to the peptide during cleavage, meaning the cleavage cocktail was inadvertently heated[5].

Workflow Visualization

Workflow Target Target: Multiphosphorylated Peptide (MPP) Assess Assess Phosphorylation Pattern Target->Assess Low ≤ 3 Phosphosites Unclustered Assess->Low High > 3 Phosphosites Clustered Regions Assess->High Standard Standard Automated SPPS (Piperidine, RT to 75°C) Low->Standard Manual Manual MW-Assisted SPPS (Targeted, Variable Temp, Laborious) High->Manual High Purity, Single Target Automated Accelerated Automated SPPS (AMPS) (DBU, 90°C, Fast Stirring) High->Automated Library Screening, Fast Mech Chemical Competition during SPPS High->Mech Mechanistic Bottleneck Beta β-Elimination (Side Reaction) Promoted by Piperidine @ High Temp Mech->Beta Standard Base (Piperidine) Deprot Efficient Fmoc Deprotection Achieved via DBU @ 90°C Mech->Deprot Optimized Base (DBU)

Workflow and mechanistic divergence in multiphosphorylated peptide synthesis.

References

  • Harris, P. W. R., et al. "The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis." International Journal of Peptide Research and Therapeutics, 2008. [5]

  • Grunhaus, D., et al. "Accelerated Multiphosphorylated Peptide Synthesis." Organic Process Research & Development, 2022. [2]

  • Grunhaus, D., et al. "Accelerated Multiphosphorylated Peptide Synthesis." ACS Publications, 2022. [3]

  • Hurevich, M., et al. "A combinatorial approach for the synthesis of multi-phosphorylated peptides." bioRxiv, 2017.[4]

  • Samarasimhareddy, M., et al. "Multiphosphorylated peptides: importance, synthetic strategies, and applications for studying biological mechanisms." Organic & Biomolecular Chemistry, 2020. [1]

Sources

Method

Application Note: Strategic Incorporation of Non-Hydrolyzable Phosphotyrosine Analogs into Peptide Libraries

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Application Areas: SH2/PTB Domain Profiling, Protein Tyrosine Phosphatase (PTP) Inhibitor Development, Activity-Based Proteomics...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Application Areas: SH2/PTB Domain Profiling, Protein Tyrosine Phosphatase (PTP) Inhibitor Development, Activity-Based Proteomics

Introduction and Rationale

The phosphorylation of tyrosine residues is a fundamental regulatory mechanism in cellular signaling, creating docking sites for Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, and serving as substrates for Protein Tyrosine Phosphatases (PTPs)[1]. However, the study of these interactions using synthetic peptide libraries is severely hampered by the enzymatic instability of natural phosphotyrosine (pTyr). In biological assays, endogenous phosphatases rapidly hydrolyze the phosphate ester bond, leading to signal degradation and false negatives.

To circumvent this, researchers utilize non-hydrolyzable phosphotyrosine analogs. While early efforts focused on phosphonomethyl phenylalanine (Pmp), the substitution of the ester oxygen with a methylene group significantly altered the electrostatic properties of the residue. Today, difluorophosphonomethyl phenylalanine (F2Pmp) is the gold standard[2].

The Mechanistic Superiority of F2Pmp

The introduction of two highly electronegative fluorine atoms adjacent to the phosphorus atom achieves two critical structural goals:

  • pKa Modulation: The fluorine atoms lower the second logarithmic acid dissociation constant ( pKa2​ ) of the phosphonate from ~7.1 (in Pmp) to 5.71[3]. This ensures the analog is fully ionized (dianionic) at physiological pH, perfectly mimicking natural pTyr.

  • Hydrogen Bonding: The fluorine atoms can act as hydrogen bond acceptors, engaging in critical interactions within the binding pockets of SH2 domains and PTP active sites[3].

Consequently, peptides substituted with F2Pmp exhibit up to a 1,000-fold enhancement in binding affinity compared to their non-fluorinated Pmp counterparts[3].

Table 1: Physicochemical Comparison of Phosphotyrosine Analogs
AnalogSide-Chain Modification pKa2​ Hydrolytic StabilityRelative Affinity vs. pTyr
pTyr (Natural)Phosphate ester (-O-PO 3​ H 2​ )~5.8Low (Cleaved by PTPs)Baseline (1x)
Pmp Phosphonomethyl (-CH 2​ -PO 3​ H 2​ )~7.1High (Stable)Low (~0.001x)
F2Pmp Difluorophosphonomethyl (-CF 2​ -PO 3​ H 2​ )5.71High (Stable)Equivalent / Superior

Experimental Workflow

The integration of F2Pmp into high-throughput peptide libraries requires specialized Solid-Phase Peptide Synthesis (SPPS) protocols. Because Fmoc-F2Pmp-OH is typically utilized without phosphate protecting groups (to avoid the harsh acidic or nucleophilic conditions required to remove alkyl phosphonate esters), the unprotected phosphonate moiety can cause sluggish coupling kinetics[3].

Workflow N1 Library Design (Sequence Variation) N2 Fmoc-SPPS (F2Pmp Coupling) N1->N2 N3 Global Cleavage & Deprotection N2->N3 N4 Purification & LC-MS Validation N3->N4 N5 High-Throughput Screening (SH2/PTP) N4->N5

Figure 1: End-to-end workflow for the synthesis, validation, and screening of F2Pmp-containing peptide libraries.

Validated Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-F2Pmp-OH

Expert Insight: The lack of phosphate protection on Fmoc-F2Pmp-OH necessitates the use of highly efficient uronium-based coupling reagents (e.g., HATU or TBTU) combined with a significant excess of base (DIPEA)[3]. The excess base ensures the unprotected phosphonate remains fully deprotonated and soluble, preventing it from interfering with the activation of the carboxyl group.

Reagents Required:

  • Fmoc-F2Pmp-OH building block

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Rink Amide or Wang Resin

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • F2Pmp Activation: In a microcentrifuge tube, dissolve Fmoc-F2Pmp-OH (3 to 5 equivalents relative to resin loading) and HATU (3 to 5 equivalents) in a minimum volume of DMF.

  • Base Addition (Critical Step): Add DIPEA (10 to 15 equivalents) to the activation mixture. Causality: A standard 2-fold excess of DIPEA is insufficient here; the highly acidic phosphonate protons will consume the base, stalling the coupling. A 15-fold excess guarantees a basic environment for rapid ester formation[3].

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 1.5 to 2 hours. (Standard amino acids require 30 mins; F2Pmp requires extended time due to steric bulk and electronic effects).

  • Verification: Wash the resin (5 × DMF) and perform a Kaiser or TNBS test. If positive, repeat the coupling step.

  • Subsequent Amino Acid Coupling: After Fmoc deprotection of the F2Pmp residue, the coupling of the next amino acid will also be sterically hindered. Repeat the extended 2-hour coupling protocol using HATU/DIPEA for the subsequent residue[3].

  • Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H 2​ O) for 2 hours. Precipitate the peptide in cold diethyl ether.

Protocol B: High-Throughput SH2 Domain Microarray Screening

Once the F2Pmp-peptide library is synthesized and purified, it can be utilized to profile binding specificities.

Step-by-Step Methodology:

  • Library Immobilization: Print the purified F2Pmp-peptides (synthesized with an N-terminal biotin tag or an amine-reactive linker) onto streptavidin-coated or NHS-ester functionalized glass microarray slides.

  • Blocking: Block the slides using 3% BSA in PBST (Phosphate Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific protein binding.

  • Target Incubation: Incubate the microarray with recombinant, GST-tagged SH2 domains (e.g., Grb2, Src, or Lck SH2 domains) diluted in binding buffer (PBS, 1 mM DTT, 0.1% BSA) for 2 hours at 4°C. Causality: F2Pmp mimics the natural pTyr ligand, allowing the SH2 domain to dock stably without risk of phosphatase-mediated degradation during the prolonged incubation[1].

  • Washing: Wash the slides vigorously with PBST (3 × 5 mins) to remove unbound proteins.

  • Detection: Incubate with an anti-GST fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647 anti-GST) for 1 hour. Wash, dry, and scan the slide using a microarray fluorescence scanner.

Quality Control and Troubleshooting

A self-validating protocol requires rigorous QC. When incorporating F2Pmp, the most common failure mode is deletion sequences caused by incomplete coupling of either the F2Pmp residue or the amino acid directly following it.

  • Analytical HPLC: F2Pmp-containing peptides typically elute slightly later (more hydrophobic) than their natural pTyr counterparts. Look for twin peaks which may indicate incomplete coupling (a deletion peptide).

  • Mass Spectrometry (LC-MS): The mass shift for F2Pmp incorporation is distinct. The exact mass of the F2Pmp residue (minus H 2​ O for the peptide bond) is 277.03 Da. Ensure the primary MS peak matches the calculated mass of the full-length sequence. If a mass corresponding to [Target Mass] - 277 Da is observed, the F2Pmp coupling step failed and must be repeated with fresh HATU.

References

  • National Institutes of Health (PMC). A Highly Efficient Route to Enantiomerically Pure l-N-Bz-Pmp(t-Bu)2-OH and Incorporation into a Peptide-Based Protein Tyrosine Phosphatase Inhibitor. Retrieved from:[Link]

  • bioRxiv. Activity-based tyrosine phosphatomics using F2Pmp probes. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Part 1: Mechanistic Insights into Phosphopeptide Side Reactions

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to help you navigate the complex thermodynamic and kinetic challenges of phosphopeptide s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to help you navigate the complex thermodynamic and kinetic challenges of phosphopeptide synthesis.

Synthesizing phosphorylated peptides via Solid-Phase Peptide Synthesis (SPPS) is notoriously prone to sequence-truncating side reactions. Standard Fmoc/tBu chemistry relies on alkaline deprotection and highly reactive coupling intermediates, both of which are hostile to delicate phosphate ester bonds. This guide breaks down the causality of these failures and provides self-validating protocols to ensure high-yield, high-purity synthesis.

To troubleshoot effectively, we must first understand the chemical causality behind the two most catastrophic side reactions in phosphopeptide SPPS: β -elimination and pyrophosphate formation .

Base-Catalyzed β -Elimination (The Phosphoserine/Phosphothreonine Problem)

During chain elongation, the Fmoc protecting group is typically removed using 20% piperidine. However, the phosphate group on Ser or Thr is strongly electron-withdrawing, increasing the acidity of the proton. Piperidine acts as a base to abstract this proton, triggering the expulsion of the phosphate group to form a double bond (dehydroalanine, Dha, or dehydrobutyrine, Dhb)[1]. Because piperidine is also a strong nucleophile, it subsequently attacks the Dha intermediate via a Michael addition, forming a +85 Da piperidinyl-alanine adduct[2].

BetaElimination Ser Phosphoserine Residue (Fmoc-pSer) Base Base (e.g., 20% Piperidine) Abstracts alpha-proton Ser->Base Elim beta-elimination of Phosphate Group (-98 Da) Base->Elim Dha Dehydroalanine (Dha) Intermediate Elim->Dha Adduct Piperidine Adduct Side Product (+85 Da) Dha->Adduct Nucleophilic attack

Mechanism of base-catalyzed β-elimination and piperidine adduct formation in phosphoserine.

Pyrophosphate Formation (The Phosphotyrosine Problem)

Unlike Ser/Thr, Phosphotyrosine (pTyr) cannot undergo β -elimination due to its aromatic ring. Consequently, many researchers use the unprotected phosphate building block, Fmoc-Tyr(PO3H2)-OH. However, during the activation of the subsequent amino acid by coupling reagents (e.g., HATU/DIC), the unprotected phosphate can act as a nucleophile, reacting with adjacent activated phosphates to form a stable pyrophosphate cross-link[3][4].

Part 2: Troubleshooting Guides & FAQs

Q: My LC-MS shows a mass loss of -98 Da and a mass addition of +85 Da relative to my target peptide. What happened? A: This is the classic signature of β -elimination followed by piperidine adduction. The -98 Da corresponds to the loss of H3​PO4​ , and the +85 Da is the covalent attachment of piperidine to the resulting dehydroalanine[1][2]. Solution: You must abandon 20% piperidine for the deprotection steps immediately following the incorporation of the phosphomonomer. Switch to 50% cyclohexylamine in DCM or 0.5% DBU[2][5].

Q: I am using microwave-assisted SPPS to overcome steric hindrance, but my phosphopeptide yields are near zero. Why? A: Heat accelerates both desired coupling and undesired side reactions. At 90°C, 20% piperidine causes near-complete β -elimination within minutes[5]. Solution: If high temperatures are required to overcome aggregation or steric hindrance, you must decouple the thermal energy from the strong base. Use a highly dilute, non-nucleophilic base system such as 0.5% DBU for Fmoc removal at elevated temperatures[5].

Q: How do I prevent pyrophosphate formation when synthesizing a sequence with adjacent pTyr residues? A: Do not use Fmoc-Tyr(PO3H2)-OH for clustered pTyr sequences. Instead, use the monobenzyl-protected building block Fmoc-Tyr(PO(OBzl)OH)-OH. The benzyl group provides sufficient steric bulk and electronic masking to prevent the phosphate from attacking activated carboxylates[3].

Part 3: Quantitative Data & Reagent Selection

Selecting the correct base is a thermodynamic balancing act between efficient Fmoc removal and the suppression of β -elimination. Use the following empirically validated data table to select your deprotection strategy[2][5].

Table 1: Base Screening for Fmoc Deprotection in Phosphopeptide SPPS

Base SolutionTemperatureFmoc Removal Efficiency β -Elimination RateApplication / Recommendation
20% Piperidine 25 °CComplete (10 min)Low-ModerateStandard SPPS; Avoid for N-terminal pSer
20% Piperidine 90 °CComplete (<2 min)Critical / High Do not use for heated/microwave SPPS
10% Morpholine 90 °CIncomplete (5 min)ModerateNot recommended due to poor deprotection
50% Cyclohexylamine 25 °CComplete (15 min)None Optimal for room-temperature synthesis
0.5% DBU 90 °CComplete (5 min)None Optimal for accelerated/heated SPPS

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, your synthesis must be treated as a self-validating system. The following protocol integrates in-process analytical checkpoints to confirm the suppression of side reactions before committing to final cleavage.

Workflow Start Phosphopeptide SPPS Fmoc Deprotection Phase Temp Determine Reaction Temperature Start->Temp HighTemp High Temp (e.g., 90°C) or Microwave-Assisted Temp->HighTemp RoomTemp Room Temperature (25°C) Temp->RoomTemp BaseHigh Use 0.5% DBU (Avoid Piperidine) HighTemp->BaseHigh BaseRoom Use 50% Cyclohexylamine or 20% Piperidine RoomTemp->BaseRoom Check Self-Validation: LC-MS Micro-cleavage BaseHigh->Check BaseRoom->Check

Decision matrix for selecting Fmoc deprotection conditions to prevent phosphate loss.

Protocol: High-Fidelity Phosphoserine Incorporation & Deprotection

This protocol utilizes Monobenzyl protection and DBU to ensure quantitative coupling without β -elimination.

Step 1: Monomer Activation (Overcoming Steric Hindrance)

  • Weigh 3.0 equivalents of Fmoc-Ser(PO(OBzl)OH)-OH relative to resin loading.

  • Dissolve in minimal DMF. Add 2.9 equivalents of HATU and 6.0 equivalents of DIPEA.

  • Causality Note: The monobenzyl group is bulky. HATU is strictly required over HBTU to generate the highly reactive 7-aza-OBt ester, ensuring the coupling goes to completion despite steric clashes.

  • React with the resin for 60–120 minutes at room temperature.

Step 2: Self-Validation Checkpoint 1 (Kaiser Test)

  • Perform a standard Kaiser test. A yellow result confirms complete coupling. If blue, repeat Step 1. Do not proceed to deprotection with unreacted amines, as deletion sequences will co-elute with the target peptide.

Step 3: Fmoc Deprotection (Suppressing β -elimination)

  • Wash the resin thoroughly with DMF (3 × 5 mL).

  • For Room Temperature Synthesis: Treat the resin with 50% Cyclohexylamine in DCM (v/v) for 2 × 10 minutes[2].

  • For Accelerated/Heated Synthesis (90°C): Treat the resin with 0.5% DBU in DMF for 5 minutes[5].

  • Wash thoroughly with DMF (5 × 5 mL) to remove all traces of base.

Step 4: Self-Validation Checkpoint 2 (Micro-Cleavage & LC-MS)

  • Withdraw ~2 mg of resin.

  • Treat with 200 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 1 hour.

  • Evaporate under nitrogen, dissolve in 50% Acetonitrile/Water, and inject into LC-MS.

  • Validation Criteria:

    • Presence of Target Mass [M+H]+ = PASS.

    • Presence of [M−98]+ (Phosphate loss) = FAIL ( β -elimination occurred).

    • Presence of [M+85]+ = FAIL (Piperidine/Base adduct formed).

References

  • Accelerated Multiphosphorylated Peptide Synthesis Source: Organic Process Research & Development - ACS Publications URL
  • Phosphopeptide synthesis Source: Fmoc Solid Phase Peptide Synthesis: A Practical Approach - Oxford Academic URL
  • The H-Phosphonate Approach to the Synthesis of Phosphopeptides on Solid Phase Source: Organic Letters - ACS Publications URL
  • Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)
  • Dissecting the role of protein phosphorylation: a chemical biology toolbox Source: Chemical Society Reviews - RSC Publishing URL

Sources

Optimization

Managing electrostatic repulsion in multiphosphorylated peptide synthesis.

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in solid-phase peptide synthesis (SP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in solid-phase peptide synthesis (SPPS): managing electrostatic repulsion and steric hindrance during the assembly of multiphosphorylated peptides (MPPs).

Synthesizing sequences with more than four clustered phosphorylation sites requires moving beyond standard protocols. Below is a causality-driven, field-proven guide to overcoming these thermodynamic and kinetic barriers.

Section 1: Core Challenges in MPP Synthesis (FAQ)

Q: Why do multiphosphorylated sequences fail or truncate during standard SPPS? A: The fundamental issue is a combination of severe steric shielding and electrostatic repulsion 1. Standard phosphopeptide building blocks, such as Fmoc-Ser(PO(OBzl)OH)-OH, carry a bulky monobenzyl-protected phosphate group 2. As the peptide chain elongates, the accumulation of these negatively charged, bulky moieties repels incoming activated amino acids. This electrostatic repulsion drastically increases the activation energy required for nucleophilic attack by the N-terminal amine, leading to incomplete couplings, deletion sequences, and on-resin aggregation 1, 3.

Q: If heat overcomes electrostatic repulsion, why does Microwave-Assisted SPPS (MW-SPPS) sometimes ruin my multiphosphorylated peptide? A: While elevated temperatures (e.g., 75°C in MW-SPPS) provide the kinetic energy necessary to overcome the electrostatic repulsion barrier during coupling, heat exacerbates a critical side reaction during the Fmoc deprotection step: β-elimination 1, [[4]](). Under alkaline conditions (standard 20% piperidine), the protected phosphate group acts as an excellent leaving group. The base abstracts the acidic α-proton of the phosphorylated residue, leading to the expulsion of the phosphate and the formation of a dehydroalanine (Dha) or dehydrobutyrine (Dhb) residue 1, [](). Thus, standard MW-SPPS protocols often result in near-complete degradation of clustered MPPs due to this heat-accelerated degradation 4.

Mechanism Bulky Fmoc-Ser/Thr(PO(OBzl)OH)-OH (Bulky Precursor) Repulsion Electrostatic Repulsion & Steric Hindrance Bulky->Repulsion LowYield Incomplete Coupling (Deletion Sequences) Repulsion->LowYield Solution1 High Temp (90°C) + HATU/DIEA Repulsion->Solution1 Overcome by Base Alkaline Deprotection (Piperidine) BetaElim β-elimination of Phosphate Group Base->BetaElim Dehydro Dehydroalanine (Dha) Formation BetaElim->Dehydro Solution2 Short Exposure (10s) Dilute Base (0.5% DBU) BetaElim->Solution2 Mitigated by Solution1->LowYield Prevents Solution2->Dehydro Prevents

Mechanistic pathways of electrostatic repulsion and β-elimination during MPP synthesis.

Section 2: Troubleshooting Guide & Optimized Protocols

Q: How can I balance the need for high energy (to overcome repulsion) with the risk of β-elimination? A: The key is decoupling the kinetics of the coupling and deprotection phases. Recent advancements in Accelerated Multiphosphorylated Peptide Synthesis (AMPS) utilizing High-Temperature Fast-Stirring Peptide Synthesis (HTFSPS) demonstrate that you can maintain high temperatures (90°C) if you drastically reduce the base concentration and exposure time 4. By switching from 20% piperidine to a highly dilute, stronger base (0.5% DBU) for exactly 10 seconds, you achieve rapid Fmoc removal before the slower β-elimination pathway can initiate 4.

Quantitative Comparison of MPP Synthesis Strategies
Synthesis StrategyCoupling ConditionsDeprotection ConditionsTotal Time per CycleRisk of β-eliminationTypical Crude Purity (Clustered MPPs)
Conventional SPPS 3-5 eq AA, RT, 60+ min20% Piperidine, RT, 15 min> 80 minModerate< 5% (Often fails) 1, 4
MW-SPPS 5 eq AA, 75°C, 10 min20% Piperidine, 75°C, 3 min~ 15-20 minHigh (Due to heat + base) 4~ 5 - 10% 4
AMPS / HTFSPS 3 eq AA, 90°C, 1 min0.5% DBU, 90°C, 10 sec< 3 minLow (Ultra-short exposure) 413% - 33% 4

Q: What is the optimal coupling cocktail for clustered phosphosites? A: Rely on highly reactive uronium/aminium salts. HATU combined with DIEA is the gold standard for MPPs. The highly reactive 7-aza-benzotriazole ester intermediate generated by HATU is significantly less susceptible to the steric shielding caused by the benzyl-protected phosphates 4. Use a minimal excess (3 equivalents) to prevent side reactions, provided you are using elevated temperatures and efficient mixing 4.

Q: My mass spectrometry shows a +90 Da adduct on my cleaved peptide. What happened? A: This is a classic hallmark of benzyl reattachment. During the final acidic cleavage (TFA), the benzyl protecting groups on the phosphate moieties are cleaved as highly reactive carbocations. If the cleavage is performed under heat (e.g., microwave-assisted cleavage) or without sufficient scavengers, these carbocations can alkylate electron-rich residues (like Met, Cys, or Trp) or even reattach to the phosphate itself [[5]](). Always perform the final TFA cleavage of MPPs at room temperature to prevent this detrimental alkylation [[5]]().

Workflow Start Sequence Analysis (Identify Phosphosites) Decision Clustered Phosphosites (>3 adjacent)? Start->Decision Standard Standard SPPS (20% Piperidine, RT) Decision->Standard No (Low Repulsion) Accelerated Accelerated SPPS (HTFSPS, 90°C) Decision->Accelerated Yes (High Repulsion) Coupling Coupling Phase (HATU/DIEA, 3 eq AA, 1 min) Standard->Coupling Accelerated->Coupling Deprotection Fmoc Deprotection (0.5% DBU, 10s) Coupling->Deprotection Steric Barrier Overcome Cleavage TFA Cleavage (Room Temp, 2h) Deprotection->Cleavage β-elimination Avoided End High-Purity MPP Isolated Cleavage->End Benzyl Alkylation Prevented

Workflow for multiphosphorylated peptide synthesis mitigating electrostatic repulsion and side reactions.

Section 3: Self-Validating Protocol for AMPS

Objective: Synthesize MPPs containing >4 clustered phosphorylation sites while mitigating electrostatic repulsion and preventing β-elimination. Prerequisites: Low-loading PEG-based resin (e.g., ChemMatrix, 0.1-0.3 mmol/g) to accommodate steric bulk 6. Fmoc-Ser/Thr(PO(OBzl)OH)-OH building blocks [[2]]().

Step 1: Resin Swelling & Preparation

  • Swell the PEG-based resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature. Causality: PEG resins maintain swelling in highly aggregated, multiphosphorylated sequences where standard polystyrene resins collapse under the electrostatic stress.

Step 2: High-Temperature Coupling (Overcoming Repulsion)

  • Prepare a solution of 3 equivalents of the phosphorylated amino acid, 3 eq of HATU, and 6 eq of DIEA in DMF [[4]]().

  • Deliver to the reaction vessel and heat to 90°C with high-shear stirring (1200 rpm) for exactly 1 minute [[4]](), 7. Causality: The intense thermal energy and rapid diffusion overcome the electrostatic repulsion of previously incorporated phosphate groups.

Step 3: Ultra-Short Deprotection (Preventing β-elimination)

  • Wash the resin 3x with high-temperature DMF.

  • Introduce a highly dilute base solution: 0.5% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF at 90°C for exactly 10 seconds 4.

  • Immediately drain and wash 5x with DMF. Causality: DBU is a stronger base than piperidine, allowing instantaneous Fmoc removal. Limiting exposure to 10 seconds prevents the base from abstracting the α-proton, effectively shutting down the β-elimination pathway 4.

Step 4: In-Process Validation (Self-Validation)

  • After coupling the 3rd consecutive phosphosite, perform a micro-cleavage on 1 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes at room temperature.

  • Analyze via LC-MS. Pass Criteria: Base peak corresponds to the target mass. Absence of -98 Da peaks (indicative of β-elimination/phosphate loss) confirms the 10-second DBU deprotection is functioning correctly.

Step 5: Room-Temperature Cleavage (Preventing Alkylation)

  • Upon sequence completion, treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours at strictly room temperature 5. Causality: Avoiding microwave heating during cleavage prevents the liberated benzyl carbocations from reattaching to the peptide backbone or methionine residues (+90 Da adducts) 5.

References

Sources

Reference Data & Comparative Studies

Validation

Comparing Fmoc-Tyr(HPO3Bzl)-OH with other phosphotyrosine derivatives.

As a Senior Application Scientist in peptide chemistry, I frequently encounter the challenge of synthesizing high-purity phosphopeptides. Phosphotyrosine (pTyr) is a critical post-translational modification, acting as a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, I frequently encounter the challenge of synthesizing high-purity phosphopeptides. Phosphotyrosine (pTyr) is a critical post-translational modification, acting as a high-affinity docking site for SH2 and PTB domain-containing proteins in signal transduction pathways[1]. However, the chemical incorporation of pTyr into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) requires careful navigation of phosphate lability, steric hindrance, and side reactions.

This guide provides an objective, mechanistic comparison of Fmoc-Tyr(HPO3Bzl)-OH (monobenzyl-protected phosphotyrosine) against other common phosphotyrosine derivatives, equipping you with the causality behind experimental choices and field-proven protocols.

The Biological Imperative of Phosphotyrosine

Before diving into the chemistry, it is essential to understand the biological target. The phosphate group on tyrosine is highly charged and bulky, which dictates its recognition by reader proteins. Synthesizing these tools accurately is paramount for drug discovery and structural biology.

G Kinase Tyrosine Kinase (e.g., EGFR) pTyr Phosphotyrosine (pTyr) Kinase->pTyr Phosphorylates ATP ATP ATP->Kinase Phosphate Donor Peptide Target Peptide (Tyr Residue) Peptide->pTyr Substrate SH2 SH2 Domain Reader Protein pTyr->SH2 High-Affinity Binding Signaling Downstream Signaling SH2->Signaling Activates

Biological mechanism of Tyrosine phosphorylation and SH2 domain recognition.

Head-to-Head Comparison: Phosphotyrosine Derivatives

The core challenge in pTyr SPPS is protecting the phosphate group during coupling while ensuring it can be safely unmasked during cleavage without destroying the peptide backbone.

A. Fmoc-Tyr(HPO3Bzl)-OH (The Gold Standard)

This derivative features a monobenzyl protecting group on the phosphate.

  • The Causality of its Success: The single benzyl group prevents the formation of pyrophosphates during carboxyl activation—a fatal flaw of unprotected derivatives[1]. During Fmoc deprotection (piperidine treatment), the remaining free acidic -OH on the phosphate is deprotonated. This generates a localized anion that electrostatically repels piperidine, heavily suppressing base-catalyzed β-elimination[2].

  • Cleavage Dynamics: The benzyl group is cleaved during standard Trifluoroacetic Acid (TFA) cleavage. However, it departs as a highly reactive benzyl carbocation, necessitating robust scavengers to prevent the alkylation of electron-rich residues (Trp, Met, Tyr).

B. Fmoc-Tyr(PO3H2)-OH (Unprotected Phosphate)
  • The Mechanistic Flaw: While it avoids the need for phosphate deprotection, the unprotected P-OH groups are highly reactive. During coupling with standard activators (DIC, HBTU), the phosphate can attack the activated carboxyl group, forming pyrophosphates and leading to chain termination or branching[3]. It is rarely used in modern SPPS[1].

C. Fmoc-Tyr(PO3Me2)-OH (Dialkyl Protected)
  • The Cleavage Trap: Dialkyl protection eliminates electrostatic repulsion during coupling, resulting in excellent coupling yields. However, methyl or ethyl groups are completely stable to standard TFA. Removing them requires harsh nucleophiles like Trimethylsilyl bromide (TMSBr) or Trimethylsilyl iodide (TMSI)[4], which frequently degrade sensitive peptide sequences and cause methionine oxidation.

D. Post-Synthetic (Global) Phosphorylation
  • The Workflow: The peptide is synthesized using an orthogonally protected tyrosine (e.g., Fmoc-Tyr(Allyl)-OH). On-resin, the allyl group is removed via Palladium catalysis, and the free phenol is reacted with a phosphoramidite reagent, followed by oxidation to the phosphate[3].

  • When to use it: Ideal for generating libraries of differently phosphorylated peptides from a single resin batch, but too labor-intensive for routine single-peptide synthesis.

Quantitative Performance & Selection Matrix

Feature / MetricFmoc-Tyr(HPO3Bzl)-OHFmoc-Tyr(PO3H2)-OHFmoc-Tyr(PO3Me2)-OHPost-Synthetic Phosphorylation
Protection Strategy MonobenzylUnprotectedDimethyl / DiethylOrthogonal (e.g., Allyl)
Coupling Efficiency High (requires strong activators like HATU)Low (Pyrophosphate formation)Very High (No steric/charge hindrance)N/A (Coupled as standard Tyr)
Coupling Base Req. Requires extra equivalents (to neutralize P-OH)Requires massive excessStandard equivalentsStandard equivalents
Cleavage Conditions Standard TFA + ScavengersStandard TFAHarsh (TFA + TMSBr/TMSI)Standard TFA (after oxidation)
Primary Side Reaction Benzyl reattachment to Trp/Met during cleavagePyrophosphate branchingBackbone degradation from TMSBrIncomplete phosphorylation/oxidation
Overall Verdict Highly Recommended Not RecommendedNiche (for highly stable peptides)Recommended for library generation

SPPS Workflow Logic

G Start Peptide Chain on Resin PathA Method A: Direct Incorporation Fmoc-Tyr(HPO3Bzl)-OH Start->PathA PathB Method B: Post-Synthetic Fmoc-Tyr(Allyl)-OH Start->PathB CoupleA HATU/DIEA Coupling (Extra eq. base needed) PathA->CoupleA CleaveA TFA Cleavage + Scavengers (Removes Bzl & side-chains) CoupleA->CleaveA Final Purified Phosphopeptide CleaveA->Final DeprotectB Pd(PPh3)4 Allyl Removal PathB->DeprotectB PhosphorylateB Phosphoramidite + Oxidation DeprotectB->PhosphorylateB CleaveB Standard TFA Cleavage PhosphorylateB->CleaveB CleaveB->Final

Workflow comparison: Direct incorporation of Fmoc-Tyr(HPO3Bzl)-OH vs. post-synthetic phosphorylation.

Self-Validating Experimental Protocol: Fmoc-Tyr(HPO3Bzl)-OH Incorporation

To ensure trustworthiness and reproducibility, the following protocol details the exact stoichiometric and environmental controls required to successfully utilize Fmoc-Tyr(HPO3Bzl)-OH.

Step 1: Coupling (The Base-Neutralization Imperative)

Because Fmoc-Tyr(HPO3Bzl)-OH contains a free acidic proton on the phosphate, it will immediately consume one equivalent of your coupling base (e.g., DIEA), effectively killing the activation step if not accounted for. Highly efficient coupling reagents like HATU/HOAt or HBTU/HOBt are mandatory[5].

  • Preparation: For a 0.1 mmol synthesis scale, weigh out 0.4 mmol (4 eq) of Fmoc-Tyr(HPO3Bzl)-OH and 0.39 mmol (3.9 eq) of HATU.

  • Activation: Dissolve in minimal DMF. Add 0.8 mmol (8 eq) of DIEA . Causality checkpoint: The extra 4 eq of DIEA neutralizes the phosphate proton, allowing the remaining 4 eq to drive the HATU activation.

  • Reaction: Add the activated mixture to the resin. Couple for 60–90 minutes at room temperature.

  • Validation: Perform a Kaiser test. If slightly blue, repeat the coupling with a fresh mixture. Do not use microwave heating for this specific residue, as it can promote premature benzyl migration.

Step 2: Cleavage & Scavenging (The Carbocation Trap)

During TFA cleavage, the benzyl group is liberated as a benzyl carbocation. If not trapped, it will rapidly alkylate the peptide. Microwave-assisted cleavage exacerbates this side reaction and should be avoided[2].

  • Cocktail Preparation: Prepare "Reagent K" or a highly scavenged equivalent: 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT). Note: If the peptide contains multiple Met/Trp residues, increase EDT to 5% and reduce TFA to 90%.

  • Execution: Cleave at room temperature for 2.5 to 3 hours.

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.

Step 3: Self-Validation via LC-MS

A self-validating protocol requires analytical confirmation of potential failure points.

  • Target: Look for the expected [M+H]+ mass of the phosphopeptide.

  • Failure Mode 1 (Incomplete Scavenging): Scan for a mass shift of +90 Da . This indicates that the benzyl group has reattached to the peptide (likely on a Trp or Met residue). If observed, your scavenger concentration was too low or cleavage time too short.

  • Failure Mode 2 (Phosphate Loss): Scan for a mass shift of -80 Da . This indicates hydrolysis of the phosphate group, usually caused by excessively harsh cleavage conditions or old, degraded building blocks.

Conclusion

For the vast majority of routine SPPS applications, Fmoc-Tyr(HPO3Bzl)-OH remains the undisputed optimal choice. It strikes the necessary balance between stability during coupling (by preventing pyrophosphates) and lability during cleavage (avoiding the need for backbone-destroying reagents like TMSBr). By strictly controlling base stoichiometry during coupling and utilizing robust scavenger cocktails during room-temperature cleavage, researchers can achieve high-yielding, high-purity phosphopeptides.

References

  • Makukhin, N., & Ciulli, A. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry. Available at:[Link]

  • Perich, J. W., Eagle, S. N., & Bray, A. M. (1999). Synthesis of phosphopeptides by the Multipin method: Evaluation of coupling methods for the incorporation of Fmoc-Tyr(PO3Bzl,H)-OH, Fmoc-Ser(PO3Bzl,H)-OH and Fmoc-Thr(PO3Bzl,H)-OH. Letters in Peptide Science (via ResearchGate). Available at:[Link]

  • Kluczyk, A., Rudowska, M., Stefanowicz, P., & Szewczuk, Z. (2010). The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. Journal of Peptide Science (via ResearchGate). Available at:[Link]

  • Perich, J. W. (Various Years). John W. Perich's research works on phosphopeptide synthesis. University of Melbourne (via ResearchGate). Available at:[Link]

  • Bertran-Vicente, J., et al. (2017). Chemical Approaches to Investigate Labile Peptide and Protein Phosphorylation. Accounts of Chemical Research. Available at:[Link]

Sources

Comparative

A Comparative Guide to Phosphotyrosine Building Blocks in Fmoc-SPPS: Fmoc-Tyr(PO(OBzl)OH)-OH vs. Fmoc-Tyr(PO3H2)-OH

The reversible phosphorylation of tyrosine residues is a cornerstone of cellular signal transduction, governing processes from cell growth to apoptosis.[1][2][3] Consequently, synthetic phosphotyrosine-containing peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

The reversible phosphorylation of tyrosine residues is a cornerstone of cellular signal transduction, governing processes from cell growth to apoptosis.[1][2][3] Consequently, synthetic phosphotyrosine-containing peptides have become indispensable tools for dissecting these pathways and developing novel therapeutics.[4] The method of choice for their synthesis is Fmoc-based Solid-Phase Peptide Synthesis (SPPS), which avoids the harsh acidic conditions of Boc-SPPS that can damage the phosphate moiety.[5][6]

However, the introduction of a phosphotyrosine (pTyr) residue is not trivial. The negatively charged phosphate group presents significant challenges during peptide chain elongation. The selection of the appropriate protected pTyr building block is paramount for a successful synthesis. This guide provides an in-depth, experience-driven comparison of the two most common commercially available building blocks: the monobenzyl-protected Fmoc-Tyr(PO(OBzl)OH)-OH and the unprotected Fmoc-Tyr(PO3H2)-OH .

We will dissect the causality behind the synthetic protocols, evaluate common side reactions, and provide field-proven methodologies to empower researchers to make an informed choice for their specific application.

The Building Blocks: A Structural and Strategic Overview

The fundamental difference between these two reagents lies in the protection strategy for the phosphate group, a choice that dictates the entire synthetic approach.

  • Fmoc-Tyr(PO(OBzl)OH)-OH : This is the most widely used derivative for incorporating phosphotyrosine into peptides.[1][5][7] It employs a benzyl (Bzl) group to protect one of the phosphate's acidic hydroxyls, leaving the other free. This "mono-protected" strategy represents a compromise, aiming to reduce the charge of the phosphate group to improve coupling efficiency while allowing for straightforward deprotection during the final cleavage step.

  • Fmoc-Tyr(PO3H2)-OH : This building block represents a "global phosphorylation" or unprotected approach.[1] It is the simplest and most cost-effective derivative as it requires no phosphate protecting groups.[7][8] The rationale is to incorporate the residue directly, circumventing the need for a separate phosphate deprotection step. However, as we will explore, the presence of two free acidic protons on the phosphate group introduces significant synthetic hurdles.[1][8]

G cluster_0 Fmoc-Tyr(PO(OBzl)OH)-OH cluster_1 Fmoc-Tyr(PO3H2)-OH a a b b

Caption: Chemical structures of the two phosphotyrosine building blocks.

The Coupling Reaction: A Mechanistic Deep Dive

The success of any SPPS run hinges on achieving near-quantitative coupling at every step. The nature of the phosphotyrosine side chain directly impacts this critical phase.

Fmoc-Tyr(PO(OBzl)OH)-OH: The Workhorse

Despite its popularity, the free phosphate hydroxyl group in Fmoc-Tyr(PO(OBzl)OH)-OH is problematic. It can interfere with the activation step, particularly when using carbodiimide (e.g., DIC) or phosphonium-based (e.g., PyBOP, BOP) reagents.[1] This interference is believed to stem from the acidic proton participating in the activation process, leading to undesired side products and poor incorporation.

Expert Recommendation: Uronium/aminium-based coupling reagents, such as HATU or HCTU , are highly effective as they rapidly generate the active ester, outcompeting potential side reactions.[1][7][8] Critically, the protocol must be adjusted to account for the acidic nature of the building block. A higher excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is required—typically at least 3 equivalents relative to the amino acid—to ensure the reaction environment is sufficiently basic for efficient coupling.[1][7][8]

Caption: SPPS workflow using the monobenzyl-protected pTyr building block.

Fmoc-Tyr(PO3H2)-OH: The Challenge of Sluggishness

The unprotected phosphate group, with its two acidic protons and high negative charge density at neutral pH, makes coupling exceptionally difficult. The reaction is often described as "sluggish".[1][7][8] This is due to both electrostatic repulsion with the resin-bound peptide and interference with the activation chemistry.

Expert Recommendation: This building block should only be used when cost is the absolute primary driver and for very simple, short peptides. Its use requires highly active coupling conditions, such as an extended coupling time (overnight is sometimes necessary) with HATU and at least 3 equivalents of DIPEA .[7] Even under these optimized conditions, incomplete coupling is a significant risk that must be monitored carefully (e.g., with a Kaiser test).

Side Reactions and Mitigation Strategies

Beyond coupling efficiency, the choice of building block introduces risks for distinct side reactions during chain elongation and final cleavage.

Side ReactionFmoc-Tyr(PO(OBzl)OH)-OHFmoc-Tyr(PO3H2)-OHMitigation Strategy
Piperidine Salt Formation High Risk. The free phosphate hydroxyl forms a salt with piperidine during Fmoc deprotection. This consumes activated amino acid in the next coupling step, leading to deletions, especially in multi-phosphorylated sequences.[5][7][8]Not applicable.For multi-pTyr peptides, perform a counter-ion exchange wash with a solution of DIPEA in DMF after Fmoc deprotection, or increase the equivalents of amino acid and coupling reagents in subsequent steps.[7][8]
Pyrophosphate Formation Low risk.High Risk. The unprotected phosphate can be activated and react with another pTyr residue, forming a pyrophosphate dimer, especially in sequences with adjacent pTyr residues.[1][9][10]Avoid using this building block for sequences with consecutive pTyr residues. The use of a fully protected derivative like Fmoc-Tyr(PO(NMe2)2)-OH eliminates this risk.[1][7]
Benzylation Moderate Risk. During final TFA cleavage, the liberated benzyl cation can re-attach to electron-rich residues like Trp, Cys, or even another Tyr.[1][7][11]Not applicable.Use a scavenger cocktail for cleavage that includes 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) to effectively quench the benzyl cation.[1][7][12]

Final Deprotection and Cleavage

The final step of SPPS involves cleaving the peptide from the resin and simultaneously removing all side-chain protecting groups.

  • Fmoc-Tyr(PO(OBzl)OH)-OH : The benzyl group is acid-labile and is typically removed within 1-2 hours during standard cleavage with a 95% Trifluoroacetic Acid (TFA) cocktail.[1][8][13] As mentioned, the key is the inclusion of scavengers to prevent side reactions from the cleaved benzyl cation.

  • Fmoc-Tyr(PO3H2)-OH : A key advantage is the absence of a phosphate protecting group, which simplifies the cleavage considerations for the phosphate itself.[1][7][8] The standard TFA cleavage cocktail is sufficient to cleave the peptide from the resin and remove other side-chain protecting groups.

Caption: Final cleavage and deprotection pathways for the two building blocks.

Performance Summary and Recommendations

ParameterFmoc-Tyr(PO(OBzl)OH)-OHFmoc-Tyr(PO3H2)-OH
Protection Strategy Monobenzyl-protected phosphateUnprotected phosphate
Coupling Conditions Good efficiency with HATU/HCTU and >3 eq. DIPEA.[1][7]Very sluggish, requires HATU, >3 eq. DIPEA, and often extended coupling times.[1][8]
Key Advantage Reliable and predictable coupling, making it the standard for most applications.[2][5]Low cost and no phosphate deprotection step required.[1][7]
Key Disadvantage Piperidine salt formation can cause deletion mutations in multi-pTyr sequences.[5][7] Benzylation risk during cleavage.[1]Sluggish coupling leads to lower yields and purity. High risk of pyrophosphate formation with adjacent pTyr residues.[1][9]
Ideal Application General synthesis of phosphopeptides, including complex and multi-phosphorylated sequences (with protocol adjustments).Short, simple peptides where cost is the primary concern and sequence does not contain adjacent pTyr residues.
Overall Assessment Recommended workhorse. The challenges are well-understood and can be mitigated with established protocols.Use with caution. Rarely used due to significant synthetic problems that often negate the initial cost savings.[2]

Conclusion

For researchers and drug development professionals, the choice between these two building blocks has clear implications for synthesis success, purity, and yield.

Fmoc-Tyr(PO(OBzl)OH)-OH stands as the clear choice for the reliable synthesis of phosphotyrosine-containing peptides. While it is not without its challenges, namely piperidine salt formation and the potential for benzylation, these are well-documented phenomena with robust, field-tested mitigation strategies. Its predictable performance makes it the authoritative standard for all but the most cost-sensitive projects.

Fmoc-Tyr(PO3H2)-OH , while attractive for its simplicity and low cost, presents formidable challenges in practice. Its sluggish coupling and the high risk of pyrophosphate formation can easily lead to failed syntheses or complex purification problems, ultimately eroding its initial economic advantage. Its use should be restricted to cases where these risks are understood and deemed acceptable.

For the most demanding syntheses, particularly those involving multiple adjacent phosphorylation sites or aggregation-prone sequences, researchers should also consider fully protected derivatives such as Fmoc-Tyr(PO(NMe2)2)-OH or Fmoc-Tyr(PO(tBu)2)-OH , which eliminate the issues associated with a free phosphate hydroxyl during chain elongation.[1][7][14]

Experimental Protocols

The following are generalized protocols and should be optimized for specific sequences and automated synthesizers.

Protocol 1: Coupling of Fmoc-Tyr(PO(OBzl)OH)-OH (0.1 mmol scale)
  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol substitution) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation Solution: In a separate vial, dissolve Fmoc-Tyr(PO(OBzl)OH)-OH (0.5 mmol, 5 eq.), HATU (0.5 mmol, 5 eq.) in DMF.

  • Coupling: Add DIPEA (1.5 mmol, 15 eq.) to the activation solution and immediately add it to the deprotected resin.[1] Agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm reaction completion. If incomplete, allow the reaction to proceed longer or perform a second coupling.

  • Wash: Wash the resin thoroughly with DMF (5 x 1 min) to prepare for the next cycle.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Cleavage Cocktail Preparation (Reagent K modified): Prepare a fresh cocktail of TFA/H₂O/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v). For peptides containing Trp, the addition of TIS (triisopropylsilane) is also recommended.[12][13]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) in a fume hood. Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 50 mL conical tube containing cold (0°C) methyl-t-butyl ether (MTBE) to precipitate the crude peptide.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, wash the pellet with cold ether twice, and dry the crude peptide under vacuum.

References

  • Novabiochem®. Phosphopeptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYwsj0w6TY-RS3I5Duq2zGEGFFygnxFfolG8HEbJPZZ0TFGn9_G0TQZrc1t0d9jXqhv_eU25hOW8xRKyWSmhhY-dgyzuxKxnNEFuCKk2NzbL6YdsiVzBoE5t7WZ-l6tEHxOpjqvvLR3vzo1RkFSStxOQ==]
  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3202388/]
  • Toth, M. et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01477h]
  • Sigma-Aldrich. Fmoc-Tyr(PO(OBzl)OH)-OH Product Page. [URL: https://www.sigmaaldrich.com/product/aldrich/191348]
  • Sigma-Aldrich. Building Blocks for Introducing Post-translational Modified Amino Acids. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/ptm-amino-acids]
  • Sigma-Aldrich. Fmoc-Tyr(PO3H2)-OH Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/147762536]
  • Bian, Y. et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cs/d2cs00122h]
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-s5]
  • Cayman Chemical. Fmoc-Tyr(PO3H2)-OH Product Page. [URL: https://www.caymanchem.com/product/41973/fmoc-tyr(po3h2)-oh]
  • Merck Millipore. Novabiochem® Letters 2 .16Vol. [URL: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201602.116]
  • Perich, J. W. & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research. [URL: https://pubmed.ncbi.nlm.nih.gov/1779038/]
  • BenchChem. A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-coupling-reagents-for-fmoc-his-trt-oh-in-peptide-synthesis/]
  • Anaspec. Fmoc-Tyr[PO(OBzl)OH]-OH Product Page. [URL: https://www.anaspec.com/products/product.asp?id=27259]
  • Alfa Chemistry. CAS 147762-53-6 Fmoc-Tyr(PO3H2)-OH. [URL: https://www.alfa-chemistry.com/cas_147762-53-6.htm]
  • Kitas, E. A. et al. (1991). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. Journal of Protein Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/1818294/]
  • Valerio, R. M. et al. (1989). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1399-3011.1989.tb01278.x]
  • Advanced ChemTech. Fmoc-D-Tyr(PO(OBzl)OH)-OH. [URL: https://www.advancedchemtech.com/product/fmoc-d-tyrpoobzloh-oh/]
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html]
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS. [URL: https://www.altabioscience.com/knowledge/fmoc-amino-acids-for-spps/]
  • Bian, Y. et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlepdf/2022/cs/d2cs00122h]
  • BenchChem. Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-fmoc-tyr-tbu-oh-in-solid-phase-peptide-synthesis-spps/]
  • Chang, A. et al. (2023). Automated Enrichment of Phosphotyrosine Peptides for High-Throughput Proteomics. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.01.05.522335v1]
  • Hansen, P. R. (2014). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-1221-5_1]
  • Camarero, J. A. et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters. OSTI.gov. [URL: https://www.osti.gov/servlets/purl/15009139]
  • Sigma-Aldrich. Cleavage and Deprotection Protocols for Fmoc SPPS. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/fmoc-resin-cleavage]
  • Sugiyama, N. et al. (2017). Deep Phosphotyrosine Proteomics by Optimization of Phosphotyrosine Enrichment and MS/MS Parameters. Journal of Proteome Research. [URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.6b00678]
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [URL: https://www.aapptec.com/cleavage-cocktails-reagent-b-s11]
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.htm]
  • Thermo Fisher Scientific. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [URL: https://www.thermofisher.
  • Bodanszky, M. & Martinez, J. (1981). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/7264843/]
  • Isidro-Llobet, A. et al. (2011). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108488/]
  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-s4]
  • Perich, J. W. (1997). An Efficient Procedure for Synthesis of Phosphopeptides through the Benzyl Phosphate-Protection by the Boc Mode SolidPhase Method. ResearchGate. [URL: https://www.researchgate.net/publication/226462723_An_Efficient_Procedure_for_Synthesis_of_Phosphopeptides_through_the_Benzyl_Phosphate-Protection_by_the_Boc_Mode_Solid-Phase_Method]

Sources

Validation

Hydrolytic stability of phosphotyrosine versus non-hydrolyzable mimetics.

As a Senior Application Scientist, I frequently observe a critical failure point in signal transduction research: the assumption that native phosphotyrosine (pTyr) peptides can be used as stable baits or inhibitors in co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical failure point in signal transduction research: the assumption that native phosphotyrosine (pTyr) peptides can be used as stable baits or inhibitors in complex biological matrices. The reality is that the O-P ester bond in pTyr is highly susceptible to rapid nucleophilic attack by endogenous Protein Tyrosine Phosphatases (PTPs)[1]. To achieve reproducible, self-validating results in structural biology and drug discovery, we must engineer the probe.

This guide objectively compares the hydrolytic stability and binding kinetics of native pTyr against its non-hydrolyzable mimetics—specifically Pmp, F₂Pmp, and CMF. By understanding the mechanistic rationale behind these chemical substitutions, researchers can design robust, artifact-free experimental workflows.

Structural Mechanistics: The Vulnerability of Native pTyr

O-phospho-L-tyrosine (pTyr) acts as a transient molecular switch in cellular signaling, recognized by SH2 and PTB domains[1]. However, its biological utility in in vitro assays is severely limited by its enzymatic lability. The bridging oxygen atom in the phosphate ester is a prime target for the catalytic cysteine residue in the PTP active site, leading to rapid hydrolysis and signal degradation.

G Kinase Protein Tyrosine Kinase (PTK) Adds Phosphate pTyr Phosphotyrosine (pTyr) Active Signaling State Kinase->pTyr PTP Protein Tyrosine Phosphatase (PTP) Hydrolyzes O-P Bond pTyr->PTP Hydrolysis SH2 SH2/PTB Domains Downstream Signaling pTyr->SH2 Binds Tyr Tyrosine (Tyr) Inactive State PTP->Tyr Pi Tyr->Kinase ATP Mimetic Non-Hydrolyzable Mimetic (e.g., F2Pmp) Mimetic->PTP Competitive Inhibition (No Hydrolysis) Mimetic->SH2 Sustained Binding

Fig 1. Tyrosine phosphorylation cycle and intervention by non-hydrolyzable pTyr mimetics.

Engineering Stability: The Evolution of Mimetics

To bypass hydrolysis, medicinal chemists developed phosphonates where the bridging oxygen is replaced by a carbon atom.

The Pmp Baseline: Substituting the oxygen with a methylene group (-CH₂-) yields 4-(phosphonomethyl)-L-phenylalanine (Pmp). While Pmp is completely resistant to phosphatase cleavage, it suffers from poor binding affinity[2]. Causality: Removing the electronegative oxygen raises the pKa₂ of the phosphonate group to ~7.1 (compared to pTyr's ~5.8). At physiological pH (7.4), Pmp is predominantly monoanionic, whereas PTP active sites are evolutionarily optimized to bind dianionic substrates. Furthermore, the loss of the oxygen eliminates a critical hydrogen-bond acceptor.

The F₂Pmp Breakthrough: By substituting the methylene hydrogens with highly electronegative fluorine atoms (-CF₂-), we generate 4-[difluoro(phosphono)methyl]-L-phenylalanine (F₂Pmp). The electron-withdrawing fluorines drive the pKa₂ back down to ~5.4, ensuring the moiety is fully dianionic at physiological pH[2]. The fluorines also act as hydrogen-bond acceptors, perfectly mimicking the native ester oxygen. This precise stereoelectronic mimicry increases the inhibitory potency (K_i) by 1,000-fold compared to Pmp[2].

Cellular Permeability & Genetic Encoding: Traditional F₂Pmp peptides are large and highly charged, limiting cell permeability. Recent advancements have yielded novel bicyclic/tricyclic F₂Pmp derivatives with improved permeability coefficients (P_e > 1.5 × 10⁻⁶ cm/s)[3]. Alternatively, for live-cell studies, the non-hydrolyzable analog p-carboxymethyl-L-phenylalanine (CMF) can be genetically encoded directly into mammalian proteins using engineered tRNA systems, bypassing membrane permeability issues entirely[4].

Quantitative Performance Comparison

The following table synthesizes the kinetic and physical properties of pTyr and its primary mimetics to guide your reagent selection.

CompoundStructural ModificationHydrolytic Half-Life (with PTPs)PTP1B Affinity (K_i)Primary Application
pTyr Native O-P ester< 5 MinutesSubstrateTransient signaling, Kinase assays
Pmp -CH₂- substitutionIndefinitely Stable~100 µMBasic structural biology probes
F₂Pmp -CF₂- substitutionIndefinitely Stable~0.1 µMHigh-affinity PTP inhibitors/baits
CMF Carboxymethyl analogIndefinitely StableN/A (SH2 binder)Live-cell genetic encoding

Experimental Methodologies: Validating Stability & Function

To objectively prove the utility of these mimetics, your experimental design must be self-validating. Below are two field-proven protocols detailing the causality behind each critical step.

Protocol A: Phosphatase Stability Assay (Malachite Green Method)

This assay quantitatively measures hydrolytic stability by detecting the release of free inorganic phosphate (Pi).

Workflow Step1 1. Substrate Preparation Synthesize pTyr & F2Pmp Peptides Step2 2. Enzyme Incubation Add PTP1B in Assay Buffer (pH 7.2) Step1->Step2 Step3 3. Time-Course Sampling Aliquot at 0, 15, 30, 60, 120 min Step2->Step3 Step4 4. Reaction Quenching Add Malachite Green/Acidic Reagent Step3->Step4 Stop Hydrolysis Step5 5. Spectrophotometric Readout Measure Absorbance at 620 nm Step4->Step5 Colorimetric Detection Step6 6. Data Analysis Calculate Hydrolytic Half-Life (t1/2) Step5->Step6 Quantify Free Pi

Fig 2. Step-by-step workflow for evaluating the hydrolytic stability of pTyr versus mimetics.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.2), 150 mM NaCl, and 2 mM DTT.

    • Causality: The catalytic cysteine in PTP active sites is highly prone to oxidation. DTT maintains the enzyme in a reduced, active state.

  • Substrate Incubation: Incubate 100 µM of the pTyr peptide or F₂Pmp mimetic with 10 nM recombinant PTP1B at 37°C.

  • Time-Course Aliquoting: Remove 20 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Acidic Quenching & Detection: Immediately add 80 µL of Malachite Green acidic reagent to each aliquot.

    • Causality: PTPs are highly active at physiological pH. The highly acidic Malachite Green reagent instantly denatures the enzyme, freezing the reaction state. The dye forms a colorimetric complex specifically with free Pi, not intact phosphonates.

  • Readout: Measure absorbance at 620 nm. The pTyr peptide will show a rapid increase in A620 (complete hydrolysis in minutes), while the F₂Pmp well will remain at baseline indefinitely.

Protocol B: Activity-Based PTP Enrichment using F₂Pmp Probes

When isolating PTPs from complex lysates, native pTyr baits will be rapidly dephosphorylated, resulting in false negatives. F₂Pmp probes maintain their integrity, allowing for sequence-dependent, activity-based phosphatomics[5].

Step-by-Step Procedure:

  • Probe Immobilization: Couple biotinylated F₂Pmp peptides to Streptavidin-coated magnetic beads.

  • Lysate Preparation: Lyse cells in a mild non-denaturing buffer (e.g., 1% NP-40).

    • Critical Causality:Do not add competitive PTP inhibitors like sodium orthovanadate to the lysis buffer. Vanadate will occupy the active sites of the endogenous PTPs, preventing them from binding your F₂Pmp bait[5].

  • Incubation: Incubate the lysate with the immobilized F₂Pmp beads for 2 hours at 4°C.

    • Causality: Because F₂Pmp is non-hydrolyzable, extended incubation times can be used to capture low-abundance PTPs without fear of bait degradation.

  • Washing & Elution: Wash beads 3x with lysis buffer. Elute bound proteins by boiling in SDS sample buffer for downstream LC-MS/MS or Western Blot analysis.

Conclusion

The transition from native pTyr to non-hydrolyzable mimetics is not merely a matter of convenience; it is a fundamental requirement for preserving the integrity of structural and interaction data in vitro. While Pmp provides baseline stability, F₂Pmp represents the gold standard for mimicking the stereoelectronic properties of native phosphotyrosine, achieving sub-micromolar affinities[2]. For modern drug development and phosphoproteomics, integrating F₂Pmp or genetically encoded CMF[4] into your workflows will eliminate hydrolysis artifacts and provide a locked, high-fidelity view of the signaling interactome.

References

1.[1] Title: H-Tyr(H2PO3)-OH | 21820-51-9 Source: benchchem.com URL:

2.[2] Title: Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? Source: nih.gov URL:

3.[3] Title: Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases Source: nih.gov URL:

4.[4] Title: Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells Source: biorxiv.org URL:

5.[5] Title: Activity-based tyrosine phosphatomics using F2Pmp probes Source: researchgate.net URL:

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Synthetic Phosphopeptide Purity

In the landscape of cell signaling research, drug discovery, and proteomics, synthetic phosphopeptides are indispensable tools. They serve as kinase substrates, standards for mass spectrometry, and antigens for antibody...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of cell signaling research, drug discovery, and proteomics, synthetic phosphopeptides are indispensable tools. They serve as kinase substrates, standards for mass spectrometry, and antigens for antibody development. However, the success of these applications hinges on a factor that is often underestimated: the purity of the synthetic peptide. Impurities, such as deletion sequences, incompletely deprotected peptides, or byproducts from synthesis, can lead to ambiguous results, false positives, and a significant waste of resources.[1] For quantitative applications like phosphorylation studies or receptor-ligand interaction assays, a purity level of >95% is often required.[2]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity and confirm the identity of synthetic phosphopeptides. As a Senior Application Scientist, my goal is not just to present protocols but to illuminate the rationale behind them, empowering you to make informed decisions for your specific research needs. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA), providing a framework for a comprehensive quality control strategy.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity

No single technique can provide a complete picture of phosphopeptide purity. A robust evaluation relies on an orthogonal approach, where the weaknesses of one method are covered by the strengths of another. The ideal workflow confirms the peptide's identity, quantifies its purity, and verifies the correct phosphorylation state and location.

cluster_0 Purity & Identity Workflow Crude Crude Synthetic Phosphopeptide HPLC Reversed-Phase HPLC (Purity Assessment) Crude->HPLC Primary Analysis MS Mass Spectrometry (Identity Confirmation) HPLC->MS Confirm Peak of Interest Purified Purified Phosphopeptide (>95% Purity) MS->Purified Verified Identity Optional Optional Advanced Characterization Purified->Optional NMR NMR Spectroscopy (Structural Confirmation) Optional->NMR AAA Amino Acid Analysis (Quantitative Confirmation) Optional->AAA

Caption: General workflow for phosphopeptide purity and identity verification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for quantifying peptide purity. It separates the target phosphopeptide from impurities based on differences in hydrophobicity.[3] The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, represents the purity percentage.

Causality Behind the Method: The separation occurs on a hydrophobic stationary phase (typically C18). A polar mobile phase is used, and a gradient of increasing organic solvent (like acetonitrile) elutes peptides based on their hydrophobicity—more hydrophobic peptides are retained longer. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) is crucial. It neutralizes the charges on the peptide, reducing unwanted ionic interactions with the column and sharpening the peaks for better resolution.

Strengths & Limitations
FeatureStrengthsLimitations
Purity Assessment Provides a clear, quantitative percentage of purity based on UV absorbance (typically at 214-220 nm).Co-eluting impurities with similar hydrophobicity can inflate the perceived purity.
Resolution Excellent for separating peptides with minor differences, such as deletion sequences.Hydrophilic phosphopeptides can be challenging to retain and resolve effectively.[4][5]
Throughput High-throughput and relatively fast, with typical run times of 20-40 minutes per sample.Does not confirm the mass or identity of the peptide in the peak.
Cost Equipment is widely available in biochemistry labs.Solvents can be costly, and column longevity varies.
Experimental Protocol: Analytical RP-HPLC

cluster_1 RP-HPLC Workflow Prep 1. Sample Preparation - Dissolve peptide in Mobile Phase A - Target ~1 mg/mL - Filter (0.22 µm) Setup 2. HPLC Setup - Column: C18, 3-5 µm - Mobile Phase A: 0.1% TFA in H₂O - Mobile Phase B: 0.1% TFA in ACN Prep->Setup Inject 3. Injection & Gradient - Inject 10-20 µL - Run linear gradient (e.g., 5-65% B over 30 min) Setup->Inject Detect 4. Detection - Monitor UV absorbance at 214 nm Inject->Detect Analyze 5. Data Analysis - Integrate all peaks - Purity % = (Area_Main / Area_Total) * 100 Detect->Analyze

Caption: Step-by-step workflow for analytical RP-HPLC of phosphopeptides.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the lyophilized phosphopeptide in Mobile Phase A (0.1% TFA in water) to a concentration of approximately 1 mg/mL. Ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC system.[3]

  • HPLC Configuration:

    • Column: Use a standard analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 214 nm (for peptide bonds) and 280 nm (for Trp, Tyr residues).

  • Gradient Elution:

    • Equilibrate the column with 5% Mobile Phase B for 5 minutes.

    • Apply a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Follow with a 5-minute wash at 95% Mobile Phase B.

    • Return to 5% Mobile Phase B and re-equilibrate for 5-10 minutes before the next injection.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peptide peak by the total area of all integrated peaks.

Mass Spectrometry (MS)

While HPLC quantifies purity, Mass Spectrometry confirms identity. It measures the mass-to-charge ratio (m/z) of the ionized peptide, providing an exact molecular weight that can be compared to the theoretical mass. For phosphopeptides, this is critical to confirm that the phosphate group (which adds 79.98 Da) is present.[6]

Causality Behind the Method: Peptides are ionized (e.g., via MALDI or ESI) and introduced into a mass analyzer. The analyzer separates ions based on their m/z ratio. Tandem MS (MS/MS) takes this a step further: a specific peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides sequence information and, crucially, can help pinpoint the location of the phosphate group.[6][7] Different fragmentation methods exist:

  • Collision-Induced Dissociation (CID): Often leads to the neutral loss of the labile phosphate group, which can be a diagnostic sign of a phosphopeptide but can also complicate site localization.[8][9]

  • Electron-Transfer Dissociation (ETD)/Electron-Capture Dissociation (ECD): Gentler methods that cleave the peptide backbone while often leaving the phosphate group intact, making them superior for phosphorylation site assignment.[6]

Strengths & Limitations
FeatureStrengthsLimitations
Identity Unambiguously confirms the molecular weight of the target phosphopeptide.Does not provide a quantitative purity percentage in the same way as HPLC.
Sensitivity Extremely sensitive, requiring only femtomole to picomole amounts of sample.Ionization efficiency can be suppressed for phosphopeptides compared to their non-phosphorylated counterparts.[7][10]
Site Localization MS/MS with ETD/ECD is the gold standard for identifying the specific phosphorylated residue.[6]CID fragmentation can lead to ambiguous site localization due to phosphate group loss.[8]
Impurity ID Can help identify the nature of impurities (e.g., +16 Da for oxidation, -18 Da for dehydration).Complex mixtures can be difficult to interpret without chromatographic separation (LC-MS).
Experimental Protocol: LC-MS/MS Analysis

cluster_2 LC-MS/MS Workflow Sample 1. Sample Infusion - Use effluent from analytical HPLC or direct injection Ionize 2. Ionization (ESI) - Peptides are desolvated and ionized Sample->Ionize MS1 3. MS1 Scan - Full scan to detect precursor ion (m/z) Ionize->MS1 Isolate 4. Isolation - Isolate precursor ion corresponding to phosphopeptide MS1->Isolate Fragment 5. Fragmentation (MS2) - Use HCD, ETD, or CID to fragment peptide Isolate->Fragment MS2 6. MS2 Scan & Analysis - Detect fragment ions - Reconstruct sequence and confirm phosphorylation site Fragment->MS2

Caption: Workflow for phosphopeptide identity and site verification by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Introduction: The sample is typically introduced via an LC system coupled directly to the mass spectrometer (LC-MS). The HPLC conditions are similar to the analytical protocol above, but often use formic acid instead of TFA, which is more compatible with ESI-MS.

  • MS1 Full Scan: The mass spectrometer performs a full scan to detect the m/z values of all eluting peptides. The expected m/z for the target phosphopeptide is calculated based on its sequence and charge state.

  • MS2 Fragmentation: A data-dependent acquisition (DDA) method is programmed. When the MS detects the target m/z from the MS1 scan, it automatically isolates that ion and subjects it to fragmentation (MS/MS).

  • Data Analysis: The resulting MS/MS spectrum is analyzed.

    • Identity Confirmation: The precursor mass from the MS1 scan should match the theoretical mass of the phosphopeptide.

    • Sequence Verification: The series of fragment ions (b- and y-ions) in the MS2 spectrum should match the expected fragmentation pattern of the peptide sequence.

    • Site Localization: The mass difference between fragment ions will reveal which residue carries the +79.98 Da modification.[8]

Advanced Characterization: NMR and Amino Acid Analysis

For applications requiring the absolute highest confidence, such as structural biology or clinical use, NMR and AAA provide further layers of validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure of molecules in solution.[11] For phosphopeptides, ³¹P NMR can directly observe the phosphorus atom, confirming its presence and providing information about its chemical environment.[12][13] 2D ¹H NMR experiments can provide unambiguous confirmation of the phosphorylation site by observing chemical shifts in the protons adjacent to the modified residue.

  • Strengths: Provides absolute structural confirmation and is non-destructive.

  • Limitations: Requires a large amount of highly pure (>98%) sample (milligrams), is low-throughput, and requires specialized expertise to interpret the data.[14]

Amino Acid Analysis (AAA)

AAA provides an exact quantification of the peptide content in a lyophilized sample. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.

  • Strengths: Determines the accurate peptide concentration by distinguishing it from water and salts. It also confirms the amino acid ratio is correct.

  • Limitations: It is a destructive technique and does not provide information on the peptide sequence, purity, or phosphorylation status.

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeSensitivityThroughputSample RequiredKey Insight
RP-HPLC Purity QuantificationLow (µg)High~10-20 µgPercentage of target peptide vs. impurities.
Mass Spectrometry Identity & Site ConfirmationVery High (fmol-pmol)High (LC-MS)<1 µgConfirms mass, sequence, and location of phosphorylation.[4][6]
NMR Spectroscopy Absolute Structural ProofVery Low (mg)Very Low>1 mgUnambiguous structural data and site confirmation.[11][12]
Amino Acid Analysis Absolute QuantificationLow (µg)Medium~20-50 µgDetermines the exact peptide amount and amino acid composition.[1]

Conclusion: An Integrated Strategy for Confidence

Evaluating the purity of a synthetic phosphopeptide is not a one-step process. It requires a thoughtful, multi-faceted approach to generate reliable and reproducible data.

  • For routine applications , the combination of analytical RP-HPLC and MALDI-TOF or ESI-MS is essential. HPLC provides the quantitative purity value, while MS confirms that the main peak is indeed the correct phosphopeptide.

  • For demanding applications involving quantitative assays, signaling studies, or structural analysis, LC-MS/MS is non-negotiable to confirm not only the identity but also the precise location of the phosphate group.

  • For pharmaceutical or structural biology applications , supplementing this with AAA for accurate quantification and NMR for absolute structural proof ensures the highest possible level of quality control.

References

  • Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC. National Library of Medicine.
  • Qualitative and quantitative analysis of phosphopeptides with immobilized metal ion affinity chromatography enrichment, stable isotope labeling by amino acids in cell culture and nano-liquid chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing).
  • Phosphopeptide mapping and phosphoamino acid analysis by electrophoresis and chromatography on thin-layer cellulose plates. PubMed.
  • Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides. STAR Protocols.
  • Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC. National Library of Medicine.
  • Phosphoamino acid analysis of peptides isolated from two-dimensional... ResearchGate.
  • Analysis of phosphorylated proteins and peptides by mass spectrometry. The Rockefeller University.
  • Hydrophilic Chromatography Protocol for Phosphoproteome Enrichment. Creative Proteomics.
  • Comprehensive and Reproducible Phosphopeptide Enrichment Using Iron Immobilized Metal Ion Affinity Chromatography (Fe-IMAC) Columns - PMC. National Library of Medicine.
  • Phosphopeptide - Wikipedia. Wikipedia.
  • Phosphopeptide enrichment methods for mass spectrometry analysis. Cell Signaling Technology.
  • Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Molecular Biology of the Cell.
  • A Comparative Guide to HPLC Methods for Peptide Purification and Analysis. Benchchem.
  • Why phosphoproteomics is still a challenge. RSC Publishing.
  • Increasing phosphoproteome coverage and identification of phosphorylation motifs through combination of different HPLC fractionation methods. PubMed.
  • NMR Methods to Study the Dynamics of SH2 Domain-Phosphopeptide Complexes. Springer.
  • 1H and 31P NMR spectroscopy of phosphorylated model peptides. PubMed.
  • Insights from the First Phosphopeptide Challenge of the MS Resource Pillar of the HUPO Human Proteome Project - PMC. National Library of Medicine.
  • Challenges in plasma membrane phosphoproteomics - PMC. National Library of Medicine.
  • Why phosphoproteomics is still a challenge. RSC Publishing.
  • NMR Relaxation Dispersion Experiments to Study Phosphopeptide Recognition by SH2 Domains: The Grb2-SH2–Phosphopeptide Encounter Complex. Springer Nature Experiments.
  • Unambiguous Tracking of Protein Phosphorylation by Fast High‐Resolution FOSY NMR. Wiley Online Library.
  • Evaluating Multiplexed Quantitative Phosphopeptide Analysis on a Hybrid Quadrupole Mass Filter/Linear Ion Trap/Orbitrap Mass Spectrometer. ACS Publications.
  • Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them. Olink.
  • Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. MDPI.
  • Evaluation of phosphopeptide identification and phosphosite... ResearchGate.
  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies.
  • Recommended Peptide Purity Guidelines. GenScript.
  • Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics - PMC. National Library of Medicine.

Sources

Validation

Optimizing Isotopic Labeling of Phosphotyrosine Peptides: A Comparative Guide to Fmoc-Tyr(HPO3Bzl)-OH

Introduction & Mechanistic Context Phosphotyrosine (pTyr) plays a central and dynamic role in regulating receptor tyrosine kinase (RTK) signaling cascades. Dysregulation of these pathways is a fundamental driver of numer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Phosphotyrosine (pTyr) plays a central and dynamic role in regulating receptor tyrosine kinase (RTK) signaling cascades. Dysregulation of these pathways is a fundamental driver of numerous oncogenic states. To accurately map, model, and quantify these transient signaling events, drug development professionals rely heavily on Absolute QUAntification (AQUA) peptides[1]. These heavy-isotope labeled synthetic phosphopeptides serve as ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) using Selected Reaction Monitoring (SRM)[2].

Because the native cellular peptide and its synthetic AQUA counterpart share identical biochemical properties but differ in mass (e.g., a +10 Da shift from a 13C6​,15N4​ -Arginine residue), they co-elute chromatographically and ionize with equal efficiency[1]. This allows for the precise absolute quantitation of low-abundance kinase targets[3]. However, synthesizing these heavily modified peptides presents a significant chemical challenge: incorporating a labile phosphate group during Solid-Phase Peptide Synthesis (SPPS) must be highly efficient while strictly avoiding the degradation of the fragile isotopic labels or premature cleavage of the phosphate ester[4].

Building Block Comparison: The Causality of Protection Strategies

When designing a synthetic route for an AQUA pTyr peptide, the choice of the phosphotyrosine building block dictates the success and yield of the synthesis[5]. The three primary Fmoc-compatible derivatives are Fmoc-Tyr(PO 3​ H 2​ )-OH (unprotected), Fmoc-Tyr(PO 3​ Me 2​ )-OH (dimethyl-protected), and Fmoc-Tyr(HPO 3​ Bzl)-OH (monobenzyl-protected).

Understanding the mechanistic causality behind each protection strategy is critical for optimizing your workflow:

  • Fmoc-Tyr(PO 3​ H 2​ )-OH (Unprotected): Causality: The unprotected phosphate group is highly polar and zwitterionic. This drastically reduces its solubility in standard SPPS solvents like DMF, leading to sluggish coupling kinetics and incomplete reactions. Furthermore, the unprotected phosphate can undergo deleterious side reactions, such as pyrophosphate formation during carboxyl activation, severely reducing the overall yield of the target sequence[5].

  • Fmoc-Tyr(PO 3​ Me 2​ )-OH (Dimethyl-protected): Causality: While the dimethyl protection perfectly masks the phosphate's charge and ensures excellent coupling efficiency, the methyl groups are highly stable. Removing them requires harsh nucleophilic cleavage conditions (e.g., TMSBr/thioanisole or TFMSA). These aggressive acids can degrade sensitive isotopic labels, induce methionine oxidation, and cause incomplete deprotection, making it suboptimal for complex AQUA peptides.

  • Fmoc-Tyr(HPO 3​ Bzl)-OH (Monobenzyl-protected): Causality: This building block represents the optimal mechanistic compromise. The single benzyl group sufficiently masks the polarity of the phosphate, ensuring high solubility and >98% coupling efficiency[6]. Crucially, the benzyl ester is highly susceptible to acidolysis. During standard global deprotection with Trifluoroacetic acid (TFA), the benzyl group is cleaved cleanly via an S N​ 1 mechanism, releasing a benzyl carbocation. By utilizing a highly optimized scavenger cocktail (like Reagent K), this carbocation is safely trapped, preventing the alkylation of electron-rich residues (Trp, Tyr, Met) while fully preserving the isotopic labels[4].

Quantitative Data: Building Block Performance Summary
ParameterFmoc-Tyr(PO 3​ H 2​ )-OHFmoc-Tyr(PO 3​ Me 2​ )-OHFmoc-Tyr(HPO 3​ Bzl)-OH
Solubility in DMF PoorExcellentExcellent
Coupling Efficiency ~70-85% (Requires double coupling)>98%>98%
Deprotection Conditions Standard TFAHarsh (TMSBr / TFMSA)Standard TFA + Scavengers
Risk to Isotopic Labels LowHighLow
Primary Side Reactions Pyrophosphate formationMet oxidation, incomplete cleavageBenzyl alkylation (if scavengers fail)
Overall AQUA Yield LowModerateHigh

Workflow Diagram: Solid-Phase Synthesis of AQUA pTyr Peptides

SPPS_Workflow Resin Resin Prep (Rink Amide) Isotope Isotope Coupling (e.g., 13C/15N-Arg) Resin->Isotope Deprotect & Couple pTyr pTyr Coupling Fmoc-Tyr(HPO3Bzl)-OH Isotope->pTyr HATU/DIPEA Elongation Peptide Elongation pTyr->Elongation Iterative SPPS Cleavage TFA Cleavage (Reagent K) Elongation->Cleavage Global Deprotection Validation LC-MS/MS Validation Cleavage->Validation Purify

Workflow for synthesizing heavy-isotope labeled pTyr peptides using Fmoc-Tyr(HPO3Bzl)-OH.

Experimental Protocol: Synthesis and Cleavage of Heavy-Isotope Labeled pTyr Peptides

This self-validating protocol utilizes Fmoc-Tyr(HPO 3​ Bzl)-OH to synthesize an AQUA peptide containing a C-terminal 13C6​,15N4​ -Arginine[6].

Step 1: Resin Swelling & Deprotection

  • Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% Piperidine in DMF (2 x 10 min).

  • Validation: Perform a Kaiser test. A positive (blue) result confirms the presence of free primary amines.

Step 2: Isotopic Amino Acid Coupling

  • Dissolve 0.3 mmol (3 eq) of Fmoc-Arg( 13C6​,15N4​ , Pbf)-OH and 0.29 mmol HATU in DMF.

  • Add 0.6 mmol DIPEA to the mixture, activate for 2 minutes, and add to the resin. Shake for 1 hour.

  • Validation: A negative (colorless) Kaiser test confirms complete coupling.

Step 3: pTyr Incorporation

  • Following iterative elongation up to the phosphorylation site, dissolve 0.3 mmol of Fmoc-Tyr(HPO 3​ Bzl)-OH and 0.29 mmol HATU in DMF.

  • Add 0.6 mmol DIPEA, activate, and couple for 1.5 hours. (Note: The benzyl protection ensures rapid kinetics, but a slightly extended coupling time guarantees >98% efficiency for bulky phosphorylated derivatives).

Step 4: Global Cleavage and Deprotection

  • Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% Ethanedithiol (EDT).

    • Causality: EDT and Thioanisole are mandatory here. They act as highly nucleophilic scavengers to trap the benzyl carbocations released from the HPO 3​ Bzl group, preventing the irreversible alkylation of the peptide backbone[4].

  • Cleave the peptide from the resin for 2.5 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether and centrifuge.

Step 5: Validation

  • Analyze the crude peptide via LC-MS.

  • Validation: Confirm the presence of the +80 Da mass shift (net addition of PO 3​ ) relative to the unphosphorylated sequence, and the +10 Da mass shift from the heavy Arginine isotope[2].

Application Diagram: AQUA Peptides in Kinase Quantitation

AQUA_Quantitation Sample Cell Lysate (Native Kinase) Digest Trypsin Digestion Sample->Digest Spike Spike-in AQUA Peptide (Heavy pTyr Standard) Digest->Spike Add Internal Standard LCMS LC-MS/MS (MRM/SRM) Spike->LCMS Co-elution Quant Absolute Quantitation LCMS->Quant Ratio Analysis

Absolute quantitation of kinase signaling pathways using AQUA pTyr internal standards.

Conclusion

For the synthesis of heavy-isotope labeled phosphopeptides, Fmoc-Tyr(HPO 3​ Bzl)-OH provides the most robust and scientifically sound methodology. By balancing the need for high coupling efficiency (via charge masking) with the requirement for mild, non-destructive TFA cleavage, it bypasses the kinetic limitations of unprotected phosphates and the degradative risks of dimethyl-protected variants. When paired with proper carbocation scavengers, it ensures the high-fidelity production of AQUA peptides required for cutting-edge phosphoproteomics.

References

  • AAPPTec Peptides | Fmoc-Tyr(HPO3Bzl)-OH [191348-16-0] Product Specifications and Coupling Efficiency | 6

  • Taylor & Francis | Methodologies for Characterizing Phosphoproteins by Mass Spectrometry | 1

  • ResearchGate | Absolute protein quantification scheme using AQUA reference peptides |2

  • ACS Publications | Absolute Quantitation of Phosphopeptides and Glycopeptides Using Coulometric Mass Spectrometry | 3

  • ACS Publications | Chemical Approaches to Investigate Labile Peptide and Protein Phosphorylation | 4

  • ResearchGate | Synthesis of Phosphopeptides in the Fmoc Mode |5

Sources

Comparative

Assessing the efficiency of different cleavage cocktails for phosphopeptides

Assessing the Efficiency of Different Cleavage Cocktails for Phosphopeptides: A Comparative Guide Introduction In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the global deprotection and cleavage step is the most cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Efficiency of Different Cleavage Cocktails for Phosphopeptides: A Comparative Guide

Introduction In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the global deprotection and cleavage step is the most critical phase for determining the final yield and purity of the target molecule. For phosphopeptides—sequences incorporating phosphoserine (pSer), phosphothreonine (pThr), or phosphotyrosine (pTyr)—this step is exceptionally delicate. The transition from a resin-bound, fully protected macromolecule to a free, biologically active phosphopeptide is fraught with potential side reactions. As a Senior Application Scientist, I have observed that selecting the appropriate trifluoroacetic acid (TFA)-based cleavage cocktail is not merely a procedural step, but a mechanistic necessity to preserve the fragile phosphoester bond while efficiently trapping reactive carbocations.

Mechanistic Challenges in Phosphopeptide Cleavage

Understanding the causality behind cleavage failures is essential for selecting the correct scavenger system:

  • Benzyl Cation Alkylation: Phosphoamino acids are frequently incorporated with their phosphate groups protected as benzyl (Bzl) or monobenzyl esters. Acidolysis of these groups generates highly reactive benzyl carbocations. If not efficiently trapped by nucleophilic scavengers, these cations can reattach to electron-rich residues (e.g., Met, Trp, or Tyr), drastically reducing the yield of the target peptide[1].

  • β -Elimination and Dephosphorylation: While β -elimination (the loss of the phosphate group to form a dehydroamino acid) is primarily a base-catalyzed side reaction during Fmoc deprotection[2], the phosphate ester remains vulnerable during acidic cleavage. Elevated temperatures (such as those used in microwave-assisted cleavage) can exacerbate dephosphorylation and promote scavenger-adduct formation. Therefore, cleavage must be strictly maintained at room temperature[1].

  • Scavenger-Induced Side Reactions: Highly nucleophilic scavengers, particularly thioanisole and 1,2-ethanedithiol (EDT), can occasionally participate in unwanted side reactions with the phosphate moiety or cause premature dealkylation if the cleavage time is excessively prolonged.

Comparative Analysis of Cleavage Cocktails

To mitigate these risks, three primary cleavage cocktails are routinely evaluated for phosphopeptides. The choice depends entirely on the sequence's specific amino acid composition.

  • Standard Cocktail (TFA/TIPS/H₂O - 95:2.5:2.5): This minimalist cocktail utilizes triisopropylsilane (TIPS) as a bulky, highly effective hydride donor to quench carbocations. It is the preferred starting point for phosphopeptides lacking multiple sensitive residues[3]. It is clean, easy to evaporate, and minimizes the risk of complex scavenger adducts[4].

  • Reagent B (TFA/Phenol/H₂O/TIPS - 88:5:5:2): Known as the "odorless" cocktail, Reagent B replaces the pungent thioanisole and EDT with TIPS and phenol[5]. Phenol is particularly effective at scavenging the benzyl cations generated from phosphate deprotection[3]. For phosphopeptides containing trityl-based protecting groups or a single sensitive residue, Reagent B offers an optimal balance of scavenging power and mildness, often yielding superior purity[6].

  • Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5): Reagent K is the universal standard for highly complex peptides containing multiple Cys, Met, Trp, and Tyr residues[5]. However, for standard phosphopeptides, the inclusion of thioanisole and EDT is often unnecessary and can complicate HPLC purification due to their strong UV absorbance. It should be reserved strictly for sequences where oxidation or alkylation of multiple sensitive residues is a guaranteed risk[3].

CocktailLogic Start Phosphopeptide Resin Ready for Cleavage CheckRes Contains sensitive residues? (Met, Cys, Trp) Start->CheckRes Standard Standard Cocktail TFA/TIPS/H2O (95:2.5:2.5) CheckRes->Standard  No   CheckTrt Contains Trt-groups or prone to oxidation? CheckRes->CheckTrt  Yes   ReagentB Reagent B (TFA/Phenol/H2O/TIPS) CheckTrt->ReagentB  Trt/Mild Oxidation Risk   ReagentK Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) CheckTrt->ReagentK  Multiple Cys/Met  

Decision tree for selecting the optimal cleavage cocktail for phosphopeptides based on sequence.

Quantitative Comparison of Cleavage Cocktails

Cleavage CocktailComposition (v/v or w/v)Primary Scavenger MechanismIdeal Phosphopeptide ApplicationAlkylation RiskOdor Profile
Standard TFA/TIPS/H₂O (95:2.5:2.5)Hydride donation (TIPS), hydration (H₂O)Simple sequences without Cys, Met, Trp.ModerateLow
Reagent B TFA/Phenol/H₂O/TIPS (88:5:5:2)Aromatic substitution (Phenol), Hydride donation (TIPS)Sequences with Trt groups or single sensitive residues.LowLow ("Odorless")
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Thiol-mediated quenching, Aromatic substitutionComplex sequences with multiple Cys, Met, Trp.Very LowHigh (Pungent)

Self-Validating Experimental Protocol: Optimized Cleavage with Reagent B

To ensure scientific integrity, this protocol is designed as a self-validating system. The inclusion of specific analytical checkpoints allows the researcher to verify the causality of the cleavage success and immediately identify side reactions such as dephosphorylation (-80 Da) or benzyl alkylation (+90 Da).

Materials Required:

  • Dry Phosphopeptide-Resin (e.g., 100 mg)

  • Reagent B components: TFA, Phenol, HPLC-grade H₂O, TIPS.

  • Cold Methyl tert-butyl ether (MTBE), chilled to -20°C.

  • Dichloromethane (DCM).

Step-by-Step Methodology:

  • Resin Preparation & Desiccation: Wash the fully synthesized peptidyl-resin thoroughly with DCM (3 × 5 mL) to remove any residual basic N,N-dimethylformamide (DMF), which can inhibit TFA acidolysis[3]. Dry the resin under a gentle stream of nitrogen, followed by vacuum desiccation for 1 hour.

  • Cocktail Formulation: In a fume hood, prepare Reagent B fresh immediately before use. For 10 mL of cocktail, combine 8.8 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, and 0.2 mL TIPS[5]. Vortex until the phenol is completely dissolved.

  • Acidolysis (Cleavage): Add the cleavage cocktail to the dried resin (typically 10 mL per 100 mg of resin)[5]. Stir or gently agitate the mixture at strictly room temperature for 2.5 to 3 hours. Crucial Causality Note: Do not heat the reaction, as elevated temperatures drive the reattachment of the phosphate benzyl protecting group to the peptide chain[1].

  • Filtration: Filter the cleavage mixture through a fritted syringe or glass wool into a clean, dry 50 mL centrifuge tube. Wash the depleted resin with an additional 1-2 mL of neat TFA to maximize recovery.

  • Precipitation: Cool the combined filtrates to 4°C. Rapidly add 10 times the volume (e.g., 30-40 mL) of ice-cold MTBE to precipitate the crude phosphopeptide[5]. A cloudy white precipitate should form immediately.

  • Isolation & Washing: Centrifuge the tube at 4,000 × g for 5 minutes at 4°C. Carefully decant the ether supernatant. Resuspend the peptide pellet in fresh cold MTBE and centrifuge again. Repeat this washing step three times to thoroughly extract the phenol and TFA.

  • Lyophilization & Self-Validation: Dissolve the dried pellet in a minimal volume of 10% Acetonitrile/90% H₂O (with 0.1% TFA) and lyophilize.

    • Validation Checkpoint: Analyze the crude powder via LC-MS. Confirm the presence of the target mass [M+H]+ . Specifically screen for an [M−80+H]+ peak (indicating dephosphorylation) or an [M+90+H]+ peak (indicating benzyl alkylation). If the +90 Da peak is prominent, future syntheses of this sequence must utilize Reagent K to provide stronger scavenging.

CleavageWorkflow Step1 1. Resin Prep Wash DCM & Dry Step2 2. Acidolysis Add Cocktail (2-4h, RT) Step1->Step2 Step3 3. Filtration Separate Peptide/Resin Step2->Step3 Step4 4. Precipitation Cold MTBE (10x Vol) Step3->Step4 Step5 5. Isolation Centrifuge & Lyophilize Step4->Step5

Step-by-step workflow for the acidic cleavage and isolation of synthetic phosphopeptides.

References

  • "The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis" - ResearchGate. URL:[Link]

  • "The Ortho Backbone Amide Linker (o-BAL) Is an Easily Prepared and Highly Acid-Labile Handle for Solid-Phase Synthesis" - ACS Publications. URL:[Link]

  • "ChemBioChem: Supporting Information" - D-NB.info. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of Fmoc-Tyr(HPO3Bzl)-OH in Solid-Phase Peptide Synthesis

As a Senior Application Scientist, I recognize that the synthesis of phosphotyrosine-containing peptides presents unique logistical and safety challenges. Fmoc-Tyr(HPO3Bzl)-OH (CAS: 191348-16-0) is a specialized amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the synthesis of phosphotyrosine-containing peptides presents unique logistical and safety challenges. Fmoc-Tyr(HPO3Bzl)-OH (CAS: 191348-16-0) is a specialized amino acid derivative essential for incorporating phosphorylated tyrosine residues via Fmoc solid-phase peptide synthesis (SPPS).

Proper disposal of this compound—and the multiphasic waste streams generated during its use—requires a rigorous, self-validating protocol. This guide provides step-by-step methodologies and the mechanistic reasoning behind each safety measure, ensuring your laboratory maintains compliance, protects personnel, and minimizes environmental impact.

Chemical Profile & Hazard Assessment

Before handling or disposing of Fmoc-Tyr(HPO3Bzl)-OH, it is critical to understand its physicochemical properties. As a combustible solid, it poses specific risks during both storage and destruction[1].

Table 1: Physicochemical & Hazard Profile of Fmoc-Tyr(HPO3Bzl)-OH

Property / MetricValue / Classification
CAS Number 191348-16-0
Molecular Weight 573.53 g/mol
Water Hazard Class (WGK) WGK 2 (Combustible Solid)
Storage Temperature 15–25 °C
Primary Disposal Method Controlled incineration with flue gas scrubbing[1][2]
Required PPE N95/P1 dust mask, nitrile gloves, safety glasses, lab coat[3][4][5]

Mechanistic Causality: The Chemistry of the Waste

Do not simply treat Fmoc-Tyr(HPO3Bzl)-OH as generic chemical waste; understand why its disposal is highly regulated. The compound's structure dictates the complexity of its waste streams:

  • Combustion Byproducts (Solid Waste): The molecule contains both nitrogen (in the Fmoc and amino groups) and phosphorus (in the phosphate group). If incinerated improperly, it releases highly toxic nitrogen oxides (NOx) and phosphorus oxides (POx). Therefore, disposal must occur at a facility equipped with flue gas scrubbing to neutralize these acidic gases[1][2].

  • Solvent Toxicity (Coupling Waste): Dissolving and coupling this bulky derivative requires powerful polar aprotic solvents, traditionally N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). These are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity and environmental persistence[6][7][8].

  • Reactive Intermediates (Cleavage Waste): The benzyl (Bzl) group protects the phosphate from unwanted side reactions (such as intramolecular pyrophosphate formation) during peptide elongation[9]. However, during global cleavage with trifluoroacetic acid (TFA), this benzyl group is liberated as a highly reactive benzyl carbocation. Scavengers (e.g., triisopropylsilane or water) are required to trap these cations, resulting in an acidic waste stream heavily contaminated with fluorinated solvents and alkylated adducts[6][10].

Workflow and Waste Generation Points

The following diagram maps the lifecycle of Fmoc-Tyr(HPO3Bzl)-OH during SPPS, highlighting the specific points where hazardous waste streams are generated.

SPPS_Waste_Workflow Solid Fmoc-Tyr(HPO3Bzl)-OH (Solid Reagent) Coupling SPPS Coupling (Activators, DMF/NMP) Solid->Coupling Resin Loading WasteSolid Solid Waste (Incineration) Solid->WasteSolid Expired Stock Deprotect Fmoc Deprotection (20% Piperidine) Coupling->Deprotect Peptide Elongation WasteCoupling Stream A: Aprotic Waste (DMF/NMP, HATU) Coupling->WasteCoupling Wash/Filtration Cleavage Global Cleavage (TFA, Scavengers) Deprotect->Cleavage Sequence Complete WasteDeprotect Stream B: Basic Waste (Piperidine, Dibenzofulvene) Deprotect->WasteDeprotect Wash/Filtration Product Phosphopeptide (Final Product) Cleavage->Product Ether Precipitation WasteCleavage Stream C: Acidic Waste (TFA, Benzyl Adducts) Cleavage->WasteCleavage Acidic Filtrate

Lifecycle and waste stream generation of Fmoc-Tyr(HPO3Bzl)-OH during solid-phase peptide synthesis.

Standard Operating Procedures (SOPs) for Disposal

To maintain a self-validating safety system, execute the following step-by-step methodologies for each waste stream.

SOP 1: Disposal of Unused/Expired Solid Reagent
  • Hazard Assessment: Don appropriate PPE, including nitrile gloves, safety glasses, a laboratory coat, and an N95/P1 dust mask to prevent inhalation of fine combustible powders[3][4][5].

  • Collection: Sweep or carefully transfer any unused, expired, or spilled solid powder into a chemically compatible, sealable container (e.g., the original amber glass vial or a high-density polyethylene (HDPE) bottle)[4][5]. Use non-sparking tools to prevent static ignition[1][2].

  • Labeling: Affix a hazardous waste label detailing the contents as "Hazardous Chemical Waste: Combustible Solid (Fmoc-Amino Acid Derivative)"[4].

  • Storage: Store the container in a designated, cool, dry, well-ventilated hazardous waste accumulation area, strictly isolated from strong oxidizing agents[1][2].

  • Final Destruction: Dispatch the container to a licensed chemical destruction facility. Ensure the manifest specifies controlled incineration with flue gas scrubbing [1][2]. Never dispose of this compound in general laboratory trash or down the drain[4][5].

SOP 2: Segregation of Basic/Aprotic SPPS Liquid Waste (Streams A & B)
  • Segregation: Establish a dedicated HDPE carboy exclusively for basic and aprotic solvent waste (e.g., DMF, NMP, piperidine, HATU, DIPEA) generated during the coupling and Fmoc-deprotection phases[4][10]. Do not mix with acidic cleavage waste.

  • Containment: Place the carboy in a secondary containment tray within a certified chemical fume hood to mitigate exposure to reproductive toxins[4][6].

  • Transfer: Use a channeled drain tray or closed-line fluidic transfer from the automated peptide synthesizer directly into the waste carboy[6].

  • Sealing: Keep the container tightly capped when not actively receiving waste to prevent the volatilization of hazardous organic compounds[1][2].

SOP 3: Neutralization and Disposal of Acidic Cleavage Waste (Stream C)
  • Collection: Following the global deprotection and cleavage of the benzyl phosphate protecting group, collect the highly acidic trifluoroacetic acid (TFA) filtrate[6][10].

  • Precipitation: Precipitate the final phosphopeptide using cold diethyl ether. Centrifuge and collect the supernatant (ether/TFA/scavenger mixture) as hazardous waste[10].

  • Neutralization: In a fume hood, slowly add the acidic supernatant to a basic aqueous neutralizing solution (e.g., saturated sodium bicarbonate). Caution: This reaction is highly exothermic and generates significant CO₂ gas[6][11].

  • Verification: Continue neutralization until the solution reaches a stable pH of 6–8, verified via pH indicator strips[11].

  • Disposal: Transfer the neutralized multiphasic waste to a container labeled "Neutralized Halogenated/Organic Waste" and arrange for institutional EHS pickup[11][12].

Green Chemistry Integration & Waste Economics

The traditional reliance on DMF and NMP for coupling Fmoc-Tyr(HPO3Bzl)-OH creates a massive hazardous waste burden. Regulatory headwinds, including the EU's REACH restrictions on SVHCs, are forcing the industry to adapt[7][8].

Transitioning to greener solvents—such as Ethyl Acetate (EtOAc) or biomass-derived γ-valerolactone (GVL)—not only improves the ecological footprint but also drastically reduces disposal costs[6][8].

Table 2: Quantitative Comparison of SPPS Liquid Waste Streams (Traditional vs. Green)

MetricTraditional Solvents (DMF/NMP)Green Alternatives (EtOAc/GVL)
Disposal Cost per Ton $1,500 – $5,000[8]60–80% lower[8]
Biodegradability (28 days) ~50% (Accumulates in ecosystems)[8]>90% (Readily biodegradable)[8]
Energy Consumption (Synthesis) Baseline40% reduction (Microwave-assisted)[8]
Regulatory Status SVHC (REACH restricted)[7][8]Compliant / Unrestricted[8]

By implementing these rigorous disposal protocols and considering green chemistry alternatives, laboratories can ensure the safe, efficient, and compliant synthesis of complex phosphopeptides.

References

  • Source: AAPPTec / peptide.
  • Title: Proper Disposal of Fmoc-L-Tyr(2-azidoethyl)
  • Title: Fmoc-Tyr(PO(OBzl)OH)
  • Title: Fmoc-Tyr(PO3H2)
  • Title: Fmoc-Tyr(PO3H2)
  • Title: Chemical Safety Data Sheet MSDS / SDS - FMOC-11-AMINOUNDECANOIC ACID Source: ChemicalBook URL
  • Title: FMOC-D-DAP(BOC)
  • Title: Identification of the substance / mixture and the company / undertaking SECTION 2: Hazards identification Source: Clearsynth URL
  • Title: Proper Disposal Procedures for Fmoc Solid-Phase Source: Benchchem URL
  • Title: Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET Source: Agilent URL
  • Title: Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories Source: Journal of Chemical Education - ACS Publications URL
  • Title: Evaluation of greener solvents for solid-phase peptide synthesis Source: Taylor & Francis Online URL
  • Title: Green Solvents in SPPS: Sustainable Peptide Synthesis Source: Pengting Peptide URL
  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine URL

Sources

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